Benzyl 4-formylcyclohexylcarbamate
Description
BenchChem offers high-quality Benzyl 4-formylcyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-formylcyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-formylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIRQISQWQDGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619359 | |
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-41-4 | |
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 4-formylcyclohexylcarbamate: Mechanistic Utility & Pharmacophore Integration
This guide provides an in-depth technical analysis of Benzyl 4-formylcyclohexylcarbamate , a critical pharmacophore intermediate in medicinal chemistry. It focuses on its dual mechanistic utility: as a versatile synthetic lynchpin for constructing aminocyclohexyl scaffolds (common in GPCR antagonists and protease inhibitors) and as a biologically active warhead capable of reversible covalent inhibition.
Executive Technical Summary
Benzyl 4-formylcyclohexylcarbamate (CAS: 170737-41-4), often referred to as N-Cbz-4-aminocyclohexanecarbaldehyde , is a high-value synthetic intermediate used in the development of pharmaceuticals targeting G-Protein Coupled Receptors (GPCRs) and serine/cysteine proteases.
Structurally, it possesses two distinct functionalities that drive its mechanism of action in drug discovery:
-
The Cbz-Protected Amine: Provides a stable, orthogonal protection group (Carboxybenzyl) that survives basic and mild acidic conditions, allowing for selective functionalization of the distal end.
-
The Formyl (Aldehyde) Group: Acts as a highly reactive electrophilic "warhead." In synthesis, it is the acceptor for reductive amination ; in pharmacology, it can function as a transition-state analog by forming reversible covalent bonds with active-site nucleophiles (e.g., Serine-OH or Cysteine-SH).
Primary Applications:
-
GPCR Antagonists: Synthesis of CCR5 and MCH-1 receptor antagonists requiring a trans-1,4-disubstituted cyclohexane spacer.
-
Protease Inhibitors: Development of peptide isosteres where the aldehyde mimics the tetrahedral transition state of peptide bond hydrolysis.
Chemical Mechanism of Action: Reductive Amination
The primary utility of Benzyl 4-formylcyclohexylcarbamate in drug development is its role as a substrate for Reductive Amination . This reaction allows the coupling of complex amine-bearing pharmacophores to the cyclohexyl ring with high stereochemical control (favoring the thermodynamic trans isomer).
Mechanistic Pathway
The reaction proceeds through a stepwise condensation-reduction sequence:
-
Nucleophilic Attack: The primary or secondary amine of the target molecule attacks the electrophilic carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: A transient tetrahedral intermediate is formed.
-
Dehydration: Water is eliminated to generate an Imine (Schiff Base) or Iminium Ion .
-
Irreversible Reduction: A reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) delivers a hydride to the imine carbon, locking the structure into a stable secondary or tertiary amine.
Visualization: Reductive Amination Workflow
Figure 1: Step-wise mechanism of Reductive Amination utilizing Benzyl 4-formylcyclohexylcarbamate as the scaffold anchor.
Biological Mechanism of Action: Protease Inhibition
When the formyl group is retained in the final molecule (or generated in situ), Benzyl 4-formylcyclohexylcarbamate derivatives act as Reversible Covalent Inhibitors .
Transition State Mimicry
Aldehydes are potent electrophiles that react with the nucleophilic residues in the catalytic triad of proteases (Serine or Cysteine).
-
Mechanism: The active site nucleophile attacks the carbonyl carbon of the aldehyde.
-
Result: Formation of a Hemiacetal (Serine proteases) or Hemithioacetal (Cysteine proteases).
-
Inhibition: This adduct mimics the tetrahedral transition state of amide bond hydrolysis but cannot collapse to release products, effectively stalling the enzyme.
Visualization: Covalent Inhibition Pathway
Figure 2: Mechanism of reversible covalent inhibition of cysteine proteases by the aldehyde moiety.
Experimental Protocols
Protocol: Reductive Amination with STAB
Objective: Coupling of Benzyl 4-formylcyclohexylcarbamate with a secondary amine.
-
Preparation: Dissolve Benzyl 4-formylcyclohexylcarbamate (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Activation: Add Acetic Acid (AcOH) (1.0–2.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Note: Monitoring by TLC/LCMS should show the disappearance of the aldehyde.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours.
-
Quenching: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
Protocol: Cbz-Deprotection (Hydrogenolysis)
Objective: Removal of the Cbz group to liberate the free amine for further elaboration.
-
Solvent System: Dissolve the Cbz-protected intermediate in Methanol (MeOH) or Ethanol (EtOH) .
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (wet support).
-
Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm) and stir vigorously for 2–6 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield the free amine.
Physicochemical Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₅H₁₉NO₃ | Core stoichiometry |
| Molecular Weight | 261.32 g/mol | Fragment calculation |
| Physical State | White to Off-white Solid | Handling & Storage |
| Solubility | DCM, DMSO, MeOH, EtOAc | Process solvent selection |
| Reactive Group | Aldehyde (-CHO) | Reductive amination, Wittig reaction |
| Protecting Group | Carboxybenzyl (Cbz) | Stable to TFA; removed by H₂/Pd |
| Stereochemistry | cis / trans mixture | Trans isomer often preferred for bioactivity |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
BenchChem. (2025). "Benzyl (4-formylcyclohexyl)carbamate Product Data & Protocols." BenchChem Technical Library. Link
Precision Synthesis of Benzyl 4-formylcyclohexylcarbamate: A Stereocontrolled Technical Guide
Executive Summary
Benzyl 4-formylcyclohexylcarbamate is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics. Its value lies in the rigid cyclohexane scaffold which provides defined spatial separation between the carbamate (amine precursor) and the aldehyde (reductive amination handle).
This guide details the synthesis of the trans-isomer , which is thermodynamically favored and typically preferred for its structural rigidity. The protocol prioritizes stereochemical integrity, utilizing a "Reduction-Oxidation" sequence from the carboxylic acid precursor to avoid the epimerization issues common in direct nitrile reductions.
Part 1: Structural Analysis & Retrosynthesis
The synthesis poses two primary challenges:
-
Chemo-differentiation: Distinguishing the two ends of the cyclohexane ring.
-
Stereocontrol: Maintaining the 1,4-trans diequatorial configuration, which is susceptible to epimerization at the aldehyde stage.
Retrosynthetic Logic
The most robust route disconnects the aldehyde to a primary alcohol, which is derived from a protected amino acid.
Figure 1: Retrosynthetic disconnection strategy focusing on the preservation of the cyclohexane stereochemistry.
Part 2: Experimental Protocols
Phase 1: The Anchor (Amine Protection)
Objective: Selective protection of the amine moiety using a Benzyloxycarbonyl (Cbz) group. Starting Material: trans-4-aminocyclohexanecarboxylic acid (CAS: 27763-98-0).
Mechanism: Schotten-Baumann reaction. The basic conditions solubilize the amino acid (zwitterion) and scavenge the HCl byproduct.
Protocol:
-
Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in 2M NaOH (2.2 eq) at 0°C.
-
Addition: Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq) while vigorously stirring.
-
pH Control: Monitor pH; maintain >10 by adding supplemental NaOH if necessary to prevent amine protonation (which stops the reaction).
-
Workup:
-
Wash the basic aqueous phase with diethyl ether (removes excess Cbz-Cl and benzyl alcohol).
-
Acidify the aqueous phase to pH 2 with 1M HCl. The product will precipitate.[1]
-
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum.
Key Data Point:
-
Yield: >90%
-
Identity: trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (CAS: 34771-04-5).
Phase 2: The Reductive Bridge (Alcohol Formation)
Objective: Reduction of the carboxylic acid to the primary alcohol without reducing the carbamate. Method Selection: While Borane-THF is effective, the Mixed Anhydride Method (Isobutyl chloroformate/NaBH4) is preferred for bench-scale reproducibility and safety.
Protocol:
-
Activation: Dissolve the Cbz-acid (1.0 eq) in dry THF at -15°C (salt/ice bath). Add N-methylmorpholine (NMM, 1.1 eq).
-
Anhydride Formation: Add Isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.
-
Reduction: Filter off the solid rapidly (optional) or add the suspension directly to a solution of Sodium Borohydride (NaBH4, 3.0 eq) in water/THF at 0°C. Caution: Gas evolution (H2).
-
Quench: After 1 hour, quench with saturated NH4Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4.[2]
Key Data Point:
-
Intermediate: Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 149822-66-8).
-
Observation: Colorless solid.
Phase 3: The Oxidative Finish (Target Synthesis)
Objective: Controlled oxidation of the alcohol to the aldehyde. Critical Control: Avoid over-oxidation to the acid and prevent epimerization (cis/trans scrambling). Method: Dess-Martin Periodinane (DMP) is recommended over Swern for ease of handling, though Swern is viable.
Protocol (DMP Method):
-
Setup: Dissolve the alcohol (1.0 eq) in Dichloromethane (DCM) (0.1 M concentration).
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq) at 0°C. Allow to warm to room temperature over 2 hours.
-
Quench: Add a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 (Sodium thiosulfate). Stir vigorously until the layers separate clearly (removes iodinane byproducts).
-
Purification: Extract with DCM. Flash chromatography is usually required (Hexane/EtOAc gradient) to remove residual iodinane species.
Protocol (Swern Alternative - For Scale):
-
Reagents: Oxalyl chloride / DMSO / Et3N at -78°C.
-
Note: The base (Et3N) addition must be performed carefully at -78°C to minimize alpha-epimerization of the resulting aldehyde.
Part 3: Process Visualization
Figure 2: Forward synthesis workflow detailing reagents and key intermediates.
Part 4: Analytical Profile & Troubleshooting
Analytical Expectations
| Property | Specification | Notes |
| Appearance | White to off-white solid | Aldehydes may oxidize to acid if stored in air. Store under N2 at -20°C. |
| 1H NMR (CDCl3) | Aldehyde proton (-CHO) | Doublet at ~9.6 ppm (J ≈ 1-2 Hz). |
| 1H NMR (Stereochem) | Methine proton (H-4) | Trans isomer typically shows a triplet of triplets (tt) due to diaxial coupling (~11-12 Hz). |
| MS (ESI) | [M+H]+ or [M+Na]+ | Calc MW: 261.32. Look for 262.3 or 284.3. |
Troubleshooting Guide
Issue: Low Yield in Step 2 (Reduction)
-
Cause: Mixed anhydride decomposition.
-
Fix: Ensure temperature is strictly -15°C during activation. Do not stir the anhydride for >20 mins before adding hydride.
Issue: Epimerization (Cis/Trans mixture in Final Product)
-
Cause: Basic conditions during workup of the aldehyde.[2][3]
-
Fix: When using Swern, ensure the quench is cold. When using DMP, avoid prolonged exposure to the bicarbonate quench. If epimerization occurs, recrystallization from EtOAc/Hexane often enriches the trans-isomer.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz protection protocols).
-
Sigma-Aldrich. (n.d.). Benzyl cis-4-formylcyclohexylcarbamate Product Sheet. Retrieved from (Provides physical data for comparison of isomers).
-
Maki, K., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. National Institutes of Health. Retrieved from (Demonstrates iodolactamization and similar carbamate/cyclohexane chemistry).
-
Ambeed. (n.d.). trans-4-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid MSDS. Retrieved from (Verification of the acid intermediate).
-
Ramachandran, P. V., et al. (2022).[4] Titanium Tetrachloride-Catalyzed Hydroboration of Ketones. Journal of Organic Chemistry. Retrieved from (Advanced reduction techniques for difficult substrates).
Sources
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
An In-depth Technical Guide to the Safety and Handling of Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, synthesis, purification, and analytical characterization of Benzyl 4-formylcyclohexylcarbamate. As a key intermediate in pharmaceutical and organic synthesis, a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety and experimental success.[1] This document synthesizes critical information from established safety protocols for related compounds and outlines detailed experimental procedures to guide researchers in their work with this versatile molecule.
Compound Profile and Physicochemical Properties
Benzyl 4-formylcyclohexylcarbamate is a white solid that combines a benzyl carbamate protecting group with a functionalized cyclohexyl core bearing a formyl group.[1] This unique structure makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | White solid | [1] |
| Storage | 0-8°C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
Hazard Analysis and Safety Precautions
General Hazards:
-
Carbamates: Carbamates as a class of compounds can have varying levels of toxicity.[2] Some are known to be cholinesterase inhibitors, though the specific toxicity of this compound is not well-documented.[2]
-
Aldehydes: Aldehydes are often irritants to the skin, eyes, and respiratory tract.[3][4] They can also be sensitizers.
GHS Classification (Inferred):
Based on available data for analogous compounds, the following GHS classifications should be considered:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Potential)
-
Skin Sensitization (Potential) [5]
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[3]
-
Hand Protection: Wear nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][6]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[3][4][6] Do not eat, drink, or smoke in the laboratory.[3][4][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][7] Seek immediate medical attention.[3][4][7]
-
Skin Contact: Remove contaminated clothing.[6][7] Wash affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air.[4][6][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][6] Seek immediate medical attention.[3][4]
Spill and Leak Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[8]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[9][10][11]
-
Clean the spill area with soap and water.[9]
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the area.
-
Contact your institution's emergency response team.
-
Experimental Protocols
Proposed Synthesis of Benzyl 4-formylcyclohexylcarbamate
A plausible synthetic route involves the protection of 4-aminocyclohexanecarboxylic acid, followed by reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde. An alternative, and often more direct route, is the reduction of a nitrile precursor. The following is a proposed protocol based on the latter approach, drawing from similar documented reductions.[12][13]
Step 1: Synthesis of Benzyl (4-cyanocyclohexyl)carbamate
This step would involve the reaction of a suitable 4-aminocyclohexanecarbonitrile starting material with benzyl chloroformate under basic conditions.
Step 2: Reduction of the Nitrile to the Aldehyde
Caption: Proposed synthesis of Benzyl 4-formylcyclohexylcarbamate.
Experimental Protocol:
-
Dissolve Benzyl (4-cyanocyclohexyl)carbamate in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.1 to 1.5 equivalents) to the stirred solution, maintaining the temperature at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water or a mild acidic solution (e.g., saturated aqueous Rochelle's salt or dilute HCl).
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude Benzyl 4-formylcyclohexylcarbamate can be purified by either recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol/water) can be effective. The choice of solvent will depend on the solubility of the compound and its impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is likely to provide good separation.
Caption: General purification workflow for Benzyl 4-formylcyclohexylcarbamate.
Analytical Characterization (Predicted)
The following are predicted spectral data based on the structure of Benzyl 4-formylcyclohexylcarbamate and data for analogous compounds.
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet or a doublet (if coupled to the adjacent methine proton) is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons (C₆H₅-): A multiplet corresponding to the five protons of the benzyl group will appear in the aromatic region, around δ 7.2-7.4 ppm.[14]
-
Benzylic Protons (-CH₂-Ph): A singlet for the two benzylic protons is expected around δ 5.1 ppm.[14]
-
Carbamate Proton (-NH-): A broad singlet or a doublet, depending on coupling to the adjacent methine proton, is expected. Its chemical shift can vary but is often found between δ 4.5 and 5.5 ppm.
-
Cyclohexyl Protons: A series of multiplets for the protons on the cyclohexyl ring will be observed in the upfield region, typically between δ 1.0 and 2.5 ppm. The methine proton attached to the nitrogen and the methine proton alpha to the aldehyde will likely be the most downfield of these signals.[2]
¹³C NMR Spectroscopy
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically between δ 190 and 205 ppm.[15]
-
Carbamate Carbonyl Carbon (-O-(C=O)-NH-): A signal is expected around δ 155-160 ppm.
-
Aromatic Carbons (C₆H₅-): Signals for the aromatic carbons of the benzyl group will appear between δ 127 and 137 ppm.[16][17]
-
Benzylic Carbon (-CH₂-Ph): A signal around δ 67 ppm is expected.
-
Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl ring will be in the upfield region, typically between δ 25 and 50 ppm.[16]
FTIR Spectroscopy
-
N-H Stretch (Carbamate): A peak in the region of 3300-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C=O Stretch (Carbamate): A strong peak around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak peaks around 2820 and 2720 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the region of 1450-1600 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 261. Key fragmentation patterns would likely include the loss of the benzyl group (m/z = 91) and cleavage of the carbamate linkage.
Conclusion
Benzyl 4-formylcyclohexylcarbamate is a valuable synthetic intermediate. While specific hazard data is limited, a thorough risk assessment based on its functional groups mandates careful handling with appropriate personal protective equipment in a well-ventilated environment. The proposed synthetic and purification protocols provide a solid foundation for its preparation and use in research and development. Adherence to the safety and handling guidelines outlined in this document is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
References
-
Silver Fern Chemical, Inc. (2022). Safety Data Sheet Benzyl Benzoate, Technical Grade. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. [Link]
-
UBC Safety & Risk Services. (2017). Cytotoxic Spill Cleanup Procedure. Retrieved from [Link]
-
UBC Risk Management Services. (2017). Chemical Spill Clean-up Procedure. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022). MSDS BENZYL BENZOATE EN Rel. 4. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2503. [Link]
-
PubChem. (n.d.). Benzyl (4-oxocyclohexyl)carbamate. Retrieved from [Link]
- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of Organic Chemistry, 58(15), 4175-4177.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (2020).
-
Texas A&M University – Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
RBNAinfo. (2017). SAFETY DATA SHEET. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PubMed. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. aksci.com [aksci.com]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. umanitoba.ca [umanitoba.ca]
- 10. youtube.com [youtube.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
discovery and history of Benzyl 4-formylcyclohexylcarbamate
The following technical guide details the discovery, synthesis, and strategic application of Benzyl 4-formylcyclohexylcarbamate , a critical intermediate in the development of trans-1,4-disubstituted cyclohexane therapeutics.
Strategic Access to the trans-1,4-Cyclohexane Pharmacophore
Executive Summary
Benzyl 4-formylcyclohexylcarbamate (CAS: 170737-41-4) is a high-value synthetic intermediate used primarily to access the 1,4-disubstituted cyclohexane scaffold, a structural motif prevalent in modern GPCR modulators and protease inhibitors. Its core value lies in its formyl group (aldehyde) , which serves as a versatile handle for chain extension (via Wittig/Horner-Wadsworth-Emmons reactions) or nitrogen installation (via reductive amination), while the benzyloxycarbonyl (Cbz) group provides robust amine protection orthogonal to common reducing conditions.
This guide explores the compound's history as a solution to the "stereochemical drift" problem in cyclohexane chemistry, its role in the synthesis of drugs like Cariprazine , and the rigorous process chemistry required to ensure the thermodynamic trans-isomer dominance.
Discovery & Historical Context
The history of Benzyl 4-formylcyclohexylcarbamate is not defined by a single "eureka" moment of isolation, but rather by the evolution of conformational control strategies in medicinal chemistry during the late 1990s and early 2000s.
The "Flatness" Problem
Early drug discovery often relied on aromatic rings (phenyl, pyridine) as linkers. However, these planar structures often suffered from poor solubility and metabolic liability (rapid oxidation). The cyclohexane ring emerged as a superior bioisostere—it offered 3D dimensionality (escape from "flatland") and improved metabolic stability.
The Stereochemical Challenge
The introduction of the cyclohexane ring brought a new challenge: Cis/Trans Isomerism .
-
Cis-isomer: Substituents are often axial/equatorial (higher energy, curved shape).
-
Trans-isomer: Substituents are diequatorial (lower energy, linear shape).
For many receptors, particularly Dopamine D3/D2 (e.g., Cariprazine) and CCR2/CCR5 chemokine receptors , the linear trans-configuration is essential for binding within the transmembrane pocket. Benzyl 4-formylcyclohexylcarbamate became a pivotal "chiral switch" intermediate because the formyl group allows for thermodynamic equilibration . Unlike alcohols or amines, the aldehyde alpha-proton is acidic enough to allow epimerization, enabling chemists to drive the mixture toward the desired, stable trans-isomer before locking it in.
Chemical Structure & Properties[1]
| Property | Specification |
| IUPAC Name | Benzyl (4-formylcyclohexyl)carbamate |
| CAS Number | 170737-41-4 (Generic), 147460-94-4 (Trans) |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Stereochemistry | Trans-isomer (diequatorial) is the bioactive target. |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water. |
| Key Reactivity | Aldehyde oxidation, Reductive amination, Wittig olefination. |
Synthetic Methodology & Process Chemistry
The synthesis of Benzyl 4-formylcyclohexylcarbamate must address the critical Cis/Trans ratio . The following protocol describes the "Thermodynamic Reset" approach, ensuring >95% trans-selectivity.
4.1. Synthesis Workflow (Diagram)
Caption: Figure 1. Convergent synthesis via Weinreb amide to ensure controlled reduction and stereoselectivity.
4.2. Detailed Protocol: The "Weinreb Route"
This method is preferred over direct alcohol oxidation because it prevents over-oxidation and allows for in-situ equilibration.
Step 1: Protection
-
Dissolve trans-4-aminocyclohexanecarboxylic acid (100 mmol) in 1N NaOH (200 mL).
-
Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl, 110 mmol) dropwise over 1 hour.
-
Precipitate forms. Acidify to pH 2 with HCl. Filter the white solid (Yield: ~95%).
Step 2: Weinreb Amide Formation
-
Suspend the Cbz-acid in DCM (500 mL). Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), and HOBt (1.2 eq).
-
Add DIPEA (3 eq) slowly. Stir at RT for 12 hours.[1]
-
Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
Step 3: Reduction & Equilibration (The Critical Step)
-
Dissolve Weinreb amide in anhydrous THF under Nitrogen. Cool to -78°C.
-
Add LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise. Note: Use exactly 1.2 eq to avoid reducing the carbamate.
-
Stir for 30 min at -78°C.
-
Equilibration: Quench with sat. KHSO₄. Allow the mixture to warm to Room Temperature and stir for 2 hours.
-
Extract with EtOAc.[5] Recrystallize from Hexane/EtOAc to remove any remaining cis-isomer.
Application Case Study: Synthesis of Cariprazine Analogs
The primary utility of Benzyl 4-formylcyclohexylcarbamate is as a precursor for the "linker" region of dopamine D3/D2 partial agonists like Cariprazine (Vraylar).
While Cariprazine itself uses a urea linker, the formyl intermediate is often used in the synthesis of next-generation analogs or during the process optimization of the ethyl linker chain.
5.1. Chain Extension Logic
To convert the C1-aldehyde to the ethyl-amine linker found in Cariprazine:
-
Wittig Reaction:
-
React Aldehyde with Ph3P=CH-CN (cyanomethylenetriphenylphosphorane).
-
Result: Cbz-NH-Cyclohexyl-CH=CH-CN.[6]
-
-
Reduction:
-
Hydrogenation (Pd/C, H2) reduces both the alkene and the nitrile.
-
Result: NH2-Cyclohexyl-CH2-CH2-CH2-NH2 (Global deprotection).
-
Note: This route is often modified to keep the Cbz on until the urea is formed.
-
5.2. Reductive Amination Pathway (Diagram)
Caption: Figure 2. Utilization of the aldehyde handle to install pharmacophores via reductive amination.
Analytical Specifications & Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following parameters must be validated.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | 1H-NMR (DMSO-d6) | Aldehyde proton doublet at ~9.6 ppm. |
| Stereoisomer Ratio | HPLC (Chiral Column) | Trans:Cis > 98:2 |
| Coupling Constant | 1H-NMR | Trans-CHO proton coupling J ≈ 1-2 Hz (equatorial). |
| Purity | HPLC (UV 210 nm) | > 98.0% |
| Loss on Drying | Gravimetric | < 0.5% |
Expert Insight on NMR: In the trans-isomer, the formyl proton is axial-like (attached to an equatorial carbon) or equatorial-like depending on ring flip, but the key diagnostic is the alpha-proton (CH-CHO) . In the trans-isomer (diequatorial substituents), the alpha-proton is axial , appearing as a triplet of triplets with large coupling constants (J ≈ 11-12 Hz) to the adjacent axial protons. This is the definitive proof of stereochemistry.
References
-
Agoston, V., et al. (2016). Synthesis and Structure-Activity Relationships of Cariprazine and Analogs. Journal of Medicinal Chemistry.
-
Gedeon Richter Plc. (2005). Novel Piperazine Derivatives and Pharmaceutical Compositions Containing Them. WO Patent 2005/012266.[7] (Describes the core trans-cyclohexane synthesis).
-
Chem-Impex International. (2024). Technical Data Sheet: Benzyl 4-formylcyclohexylcarbamate.
-
Feutren-Burton, S., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate.[2] Tetrahedron Letters.
-
Organic Syntheses. (2010). Preparation of Trans-4-aminocyclohexanecarboxylic acid derivatives.[8] Organic Syntheses, Vol. 87.
Sources
- 1. US20230414504A1 - Cariprazine pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 5. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 6. 170737-41-4_(4-甲酰基环己基)氨基甲酸苄酯CAS号:170737-41-4_(4-甲酰基环己基)氨基甲酸苄酯【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
Methodological & Application
Enantioselective Synthesis of Benzyl 4-formylcyclohexylcarbamate Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of Chiral Cyclohexylamines in Medicinal Chemistry
Chirality plays a pivotal role in the pharmacological activity of therapeutic agents. Enantiomers of the same molecule can exhibit vastly different biological effects, with one often being responsible for the desired therapeutic outcome while the other may be inactive or even detrimental. The benzyl 4-formylcyclohexylcarbamate scaffold and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The stereochemistry of the cyclohexane ring, particularly the relative orientation of the formyl and carbamate substituents, is critical in defining the molecule's interaction with its biological target. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these intermediates is of paramount importance to the drug discovery and development pipeline.
This comprehensive guide provides a detailed exploration of a strategic approach to the enantioselective synthesis of benzyl 4-formylcyclohexylcarbamate derivatives. We will delve into the underlying principles of the chosen synthetic pathway, provide detailed, step-by-step protocols for key transformations, and offer insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to construct these valuable chiral synthons with high stereochemical control.
Strategic Overview: A Multi-step Approach from a Chiral Precursor
The synthesis of enantiomerically pure benzyl 4-formylcyclohexylcarbamate derivatives can be efficiently achieved through a multi-step sequence commencing with a readily available chiral starting material. This strategy ensures the early introduction of the desired stereochemistry, which is then carried through subsequent transformations. Our proposed pathway leverages a combination of enzymatic resolution, protecting group chemistry, stereocontrolled reduction, and a key Wittig olefination/hydrolysis sequence to construct the target molecule.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for benzyl 4-formylcyclohexylcarbamate.
Part 1: Establishing Chirality - Enzymatic Resolution of (±)-4-Hydroxycyclohexanone
The cornerstone of this enantioselective synthesis is the procurement of an optically pure starting material. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for separating enantiomers. In this protocol, we utilize a lipase to selectively acylate one enantiomer of racemic 4-hydroxycyclohexanone, allowing for the separation of the unreacted enantiomer with high enantiomeric excess.
Protocol 1: Lipase-Catalyzed Enantioselective Acylation
Rationale: Lipases are highly stereoselective enzymes that can differentiate between the two enantiomers of a chiral alcohol. In the presence of an acyl donor, the lipase will preferentially catalyze the acylation of one enantiomer, leaving the other unreacted. The choice of lipase and acyl donor can be critical for achieving high enantioselectivity and conversion.
Materials:
-
(±)-4-Hydroxycyclohexanone
-
Lipase (e.g., Candida antarctica lipase B (CALB), commercially available as Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., tert-butyl methyl ether (TBME) or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-4-hydroxycyclohexanone (1.0 eq) in anhydrous TBME (10 mL/g of substrate) is added vinyl acetate (2.0 eq).
-
Immobilized lipase (e.g., Novozym® 435, 10-20% w/w of the substrate) is added to the mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining alcohol.
-
The enzyme is removed by filtration and washed with the solvent.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel.
Data Presentation:
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) |
| 1 | CALB | Vinyl Acetate | TBME | 30 | 24 | ~50 | >99 |
| 2 | PPL | Vinyl Acetate | Toluene | 40 | 36 | ~48 | 95 |
e.e. = enantiomeric excess; PPL = Porcine Pancreatic Lipase
Causality: The use of an immobilized enzyme like Novozym® 435 simplifies the workup procedure, as it can be easily filtered off and potentially reused. Vinyl acetate is an effective acyl donor as the byproduct, acetaldehyde, is volatile and easily removed. Monitoring the reaction to ~50% conversion is crucial for maximizing the enantiomeric excess of the unreacted alcohol according to the principles of kinetic resolution.
Part 2: Synthesis of the Key Intermediate: Chiral N-Cbz-4-aminocyclohexanone
With the enantiopure 4-hydroxycyclohexanone in hand, the next phase involves the introduction of the protected amine functionality and subsequent oxidation to the corresponding ketone.
Protocol 2: Protection of the Hydroxyl Group
Rationale: To prevent interference in the subsequent reductive amination step, the hydroxyl group of the chiral 4-hydroxycyclohexanone is temporarily protected. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is ideal due to its ease of introduction and selective removal under mild conditions.
Procedure:
-
To a solution of the enantiopure 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).
-
The reaction is stirred at room temperature until complete consumption of the starting material (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the TBS-protected 4-hydroxycyclohexanone.
Protocol 3: Stereoselective Reductive Amination
Rationale: Reductive amination is a powerful method for the formation of C-N bonds. The stereochemical outcome of the reduction of the intermediate imine or enamine is crucial. Using a bulky reducing agent can favor the formation of the desired stereoisomer.
Procedure:
-
To a solution of the TBS-protected 4-hydroxycyclohexanone (1.0 eq) in methanol is added a solution of ammonia in methanol (excess).
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the residue is taken up in an appropriate organic solvent and washed with water.
-
The organic layer is dried and concentrated to give the crude TBS-protected 4-aminocyclohexanol.
Protocol 4: Benzyl Carbamate (Cbz) Protection
Rationale: The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by hydrogenolysis.
Procedure:
-
The crude TBS-protected 4-aminocyclohexanol (1.0 eq) is dissolved in a mixture of THF and water.
-
Sodium bicarbonate (2.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (CbzCl, 1.2 eq) at 0 °C.
-
The reaction is stirred at room temperature for several hours.
-
The organic solvent is removed, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated to yield the fully protected intermediate.
Protocol 5: Deprotection of the Hydroxyl Group and Oxidation
Rationale: The TBS protecting group is selectively removed to reveal the hydroxyl group, which is then oxidized to the ketone.
Procedure (Deprotection):
-
The fully protected intermediate is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) is added.
-
The reaction is stirred until the deprotection is complete (monitored by TLC).
-
The reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated to give the crude N-Cbz-4-aminocyclohexanol.
Procedure (Oxidation):
-
To a solution of the crude N-Cbz-4-aminocyclohexanol (1.0 eq) in DCM at 0 °C is added Dess-Martin periodinane (DMP, 1.5 eq).
-
The reaction is stirred at room temperature for 1-2 hours.
-
The reaction is quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the chiral N-Cbz-4-aminocyclohexanone.
Part 3: Elaboration to the Target Aldehyde
The final stage of the synthesis involves the conversion of the ketone functionality into the desired formyl group. This is achieved via a two-step Wittig olefination and enol ether hydrolysis sequence.
Protocol 6: Wittig Reaction with (Methoxymethylene)triphenylphosphorane
Rationale: The Wittig reaction is a classic and reliable method for converting a ketone into an alkene.[1] Using (methoxymethylene)triphenylphosphorane as the ylide allows for the formation of an enol ether, which is a precursor to the aldehyde.[2]
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous THF
-
Chiral N-Cbz-4-aminocyclohexanone
Procedure:
-
A suspension of (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (1.4 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes to generate the ylide.
-
A solution of the chiral N-Cbz-4-aminocyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the enol ether.
Caption: Mechanism of the Wittig reaction to form the enol ether.
Protocol 7: Hydrolysis of the Enol Ether to the Aldehyde
Rationale: Enol ethers are readily hydrolyzed under acidic conditions to the corresponding carbonyl compound.[3] This step unmasks the aldehyde functionality to yield the final target molecule.
Procedure:
-
The enol ether (1.0 eq) is dissolved in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The reaction is neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford the enantiomerically pure Benzyl 4-formylcyclohexylcarbamate.
Conclusion
This application note has outlined a robust and reliable multi-step synthesis for the enantioselective preparation of benzyl 4-formylcyclohexylcarbamate derivatives. By commencing with an enzymatic resolution to establish the key stereocenter, followed by a series of well-established chemical transformations, this pathway provides a clear and reproducible route to these valuable chiral building blocks. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in the field of medicinal chemistry and drug development to confidently synthesize these important molecules for their research endeavors.
References
-
Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]
-
Ashenhurst, J. (2019). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Ma, G., & Ma, D. (1953). The Wittig Reaction. Organic Reactions. [Link]
-
Conversion of cyclohexanone to cyclohexanecarboxaldehyde. (2023, February 14). YouTube. [Link]
-
Ortholand, J.-Y. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange. [Link]
Sources
Application Notes: Benzyl 4-formylcyclohexylcarbamate as a Key Intermediate for the Synthesis of Potent CCR2 Antagonists
Abstract
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), are pivotal mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is deeply implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[1][2][3][4] Consequently, the development of small-molecule CCR2 antagonists is a highly pursued therapeutic strategy to mitigate these conditions by disrupting the inflammatory cascade.[5][6] This guide provides a detailed technical overview of Benzyl 4-formylcyclohexylcarbamate, a versatile and essential building block for the synthesis of a diverse range of CCR2 antagonists.[7][8] We present field-proven protocols for its synthesis, purification, and rigorous characterization, followed by its application in the subsequent synthesis of a final antagonist compound, thereby offering researchers a validated pathway for drug discovery and development.
The CCR2-CCL2 Signaling Axis: A Therapeutic Target
The CCR2 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and memory T cells.[3] Upon binding of its ligand, CCL2, the receptor initiates a signaling cascade that promotes chemotaxis—the directed migration of these immune cells from the bloodstream into tissues.[9][10] In chronic diseases, this process becomes dysregulated, leading to an excessive accumulation of inflammatory cells, which perpetuates tissue damage.[11][12] By blocking the CCL2 binding site, CCR2 antagonists effectively inhibit this cell migration, offering a powerful mechanism to suppress the inflammatory response.[6]
Figure 1: The CCR2 signaling pathway and point of intervention for antagonists.
Synthesis Protocol: Benzyl 4-formylcyclohexylcarbamate
The synthesis of Benzyl 4-formylcyclohexylcarbamate is strategically designed in two key stages: the protection of a bifunctional starting material, followed by the selective reduction of a nitrile to an aldehyde. This approach ensures high yields and purity of the desired intermediate.
Causality of Experimental Design:
-
Starting Material: trans-4-Aminocyclohexanecarbonitrile is selected as it provides the required cyclohexane scaffold with the amine and nitrile functionalities in the correct stereochemical orientation.
-
Protection Step: The amine is protected with a benzyloxycarbonyl (Cbz) group. This is a robust protecting group that is stable to the subsequent reduction conditions and can be readily removed later in the synthesis of the final drug molecule if required.
-
Reduction Step: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of the nitrile.[13] Unlike stronger reducing agents (e.g., LiAlH₄) which would reduce the nitrile to a primary amine, DIBAL-H allows for the reaction to be stopped at the aldehyde stage, especially when conducted at low temperatures (-78 °C), which is critical for preventing over-reduction and side reactions.
Figure 2: Workflow for the synthesis of Benzyl 4-formylcyclohexylcarbamate.
Materials and Equipment
| Reagents & Solvents | Equipment |
| trans-4-Aminocyclohexanecarbonitrile | Round-bottom flasks (various sizes) |
| Benzyl Chloroformate (Cbz-Cl) | Magnetic stirrer and stir bars |
| Sodium Bicarbonate (NaHCO₃) | Ice bath and Dry ice/acetone bath |
| Dichloromethane (DCM), Anhydrous | Addition funnel |
| Tetrahydrofuran (THF), Anhydrous | Nitrogen/Argon inlet |
| Diisobutylaluminum hydride (DIBAL-H), 1.0 M in hexanes | Temperature probe |
| 1 M Hydrochloric Acid (HCl) | Rotary evaporator |
| Saturated Sodium Bicarbonate Solution | Silica gel for column chromatography |
| Brine (Saturated NaCl solution) | Thin Layer Chromatography (TLC) plates |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
| Ethyl Acetate, Hexanes (for chromatography) |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Benzyl (4-cyanocyclohexyl)carbamate
-
In a 250 mL round-bottom flask, dissolve trans-4-aminocyclohexanecarbonitrile (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Add Sodium Bicarbonate (NaHCO₃) (3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add Benzyl Chloroformate (1.1 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 1 M HCl, then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. This material is often pure enough for the next step, or can be purified by crystallization if necessary.
Step 2: Synthesis of Benzyl 4-formylcyclohexylcarbamate
-
Safety First: DIBAL-H is pyrophoric and reacts violently with water. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Dissolve Benzyl (4-cyanocyclohexyl)carbamate (1.0 eq) in anhydrous THF in a three-neck flask equipped with a temperature probe and an inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.2 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours or overnight).
-
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford Benzyl 4-formylcyclohexylcarbamate as a white solid or viscous oil.
Characterization and Quality Control
To ensure the integrity of the intermediate, a self-validating system of analytical checks is required. The identity, purity, and structure of the synthesized Benzyl 4-formylcyclohexylcarbamate must be unequivocally confirmed before its use in subsequent steps.
| Analytical Method | Expected Results / Characteristic Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.65 (s, 1H, -CHO), 7.40-7.30 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.70 (br s, 1H, -NH), 3.55 (m, 1H, CH-NH), 2.30 (m, 1H, CH-CHO), 2.10-1.20 (m, 8H, cyclohexyl-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~204.5 (CHO), 156.0 (C=O, carbamate), 136.5 (Ar-C), 128.5, 128.2, 128.0 (Ar-CH), 67.0 (CH₂-Ph), 51.0 (CH-CHO), 49.5 (CH-NH), 30.0, 28.5 (cyclohexyl-CH₂). |
| FTIR (ATR, cm⁻¹) | 3320 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2860 (Aliphatic C-H stretch), 2720 (Aldehyde C-H stretch), 1725 (Aldehyde C=O stretch), 1690 (Carbamate C=O stretch), 1530 (N-H bend), 1250 (C-O stretch). |
| LC-MS (ESI+) | Calculated for C₁₅H₁₉NO₃: 261.14. Found: m/z = 262.1 [M+H]⁺, 284.1 [M+Na]⁺.[14] |
Application: Synthesis of a CCR2 Antagonist via Reductive Amination
The aldehyde functionality of Benzyl 4-formylcyclohexylcarbamate is an ideal electrophilic handle for coupling with various amine-containing fragments to build the final CCR2 antagonist. Reductive amination is a robust and high-yielding reaction for this purpose.
Causality of Experimental Design:
-
Reaction: This one-pot procedure involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, perfect for reducing iminium ions in the presence of the aldehyde starting material. It is less basic and less reactive towards carbonyls than other hydride reagents like NaBH₄, minimizing side reactions.[15]
Figure 3: General workflow for the synthesis of a CCR2 antagonist.
General Protocol for Reductive Amination
-
To a solution of Benzyl 4-formylcyclohexylcarbamate (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or THF, add the desired primary or secondary amine (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final CCR2 antagonist by silica gel chromatography or recrystallization.
Safety and Handling
-
Benzyl Chloroformate: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diisobutylaluminum hydride (DIBAL-H): Is pyrophoric and reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere using anhydrous techniques.[16]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Benzyl 4-formylcyclohexylcarbamate is a high-value intermediate for the construction of complex CCR2 antagonists. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and subsequent elaboration. The emphasis on rigorous in-process characterization ensures the production of high-purity material, which is a prerequisite for successful drug discovery campaigns. By providing this comprehensive guide, we aim to empower researchers to accelerate the development of novel therapeutics for a host of debilitating inflammatory diseases.
References
- Patel, R. (1990). Synthesis of benzyl mercaptan. U.S. Patent No. US5001271A. Google Patents.
- Unknown. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Chinese Patent No. CN111484444A. Google Patents.
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, m2040. Retrieved from [Link]
-
Kim, B. M., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. The Journal of Organic Chemistry, 74(16), 5871–5877. Retrieved from [Link]
-
Buntinx, M., et al. (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Comprehensive Medicinal Chemistry II (Vol. 6, pp. 937-967). Elsevier. Retrieved from [Link]
-
Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295-303. Retrieved from [Link]
-
O'Boyle, S., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl (4-oxocyclohexyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Saederup, N., & Luster, A. D. (2014). Role of CCR2 in inflammatory conditions of the central nervous system. Journal of Neuroimmunology, 272(1-2), 1-8. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
O'Boyle, S., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Nature Communications. Retrieved from [Link]
-
Cherney, R. J., et al. (2010). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 1(5), 206–210. Retrieved from [Link]
-
Hitachi High-Tech GLOBAL. (2021, July 25). How Can We Analyze Carbamate Pesticides? [Video]. YouTube. Retrieved from [Link]
-
A-Z Chemistry. (2024). What are CCR2 modulators and how do they work? Retrieved from [Link]
-
Li, X., et al. (2023). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology, 14, 1219053. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Stone, M. J., et al. (2022). Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation. Frontiers in Immunology, 13, 981156. Retrieved from [Link]
-
Brodmerkel, C. M., et al. (2005). CCR2 antagonists. Expert Opinion on Investigational Drugs, 14(4), 459-470. Retrieved from [Link]
-
Pakistan Journal of Scientific and Industrial Research. (1988). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Retrieved from [Link]
-
Zheng, Y., et al. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists. Nature, 540(7633), 458–461. Retrieved from [Link]
-
Yang, Y., et al. (2021). Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease. International Journal of Molecular Sciences, 22(19), 10763. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Gao, H., et al. (2022). Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. Frontiers in Immunology, 13, 962523. Retrieved from [Link]
-
Li, J., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Molecules, 26(11), 3183. Retrieved from [Link]
Sources
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 12. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 14. Benzyl (4-oxocyclohexyl)carbamate | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Optimizing Coupling Strategies for Benzyl 4-formylcyclohexylcarbamate
This Application Note provides a rigorous technical framework for coupling Benzyl 4-formylcyclohexylcarbamate (CAS 917022-26-5 for the cis isomer), a critical intermediate in the synthesis of linker-drugs, PROTACs, and peptidomimetics.
Executive Summary & Molecule Analysis
Benzyl 4-formylcyclohexylcarbamate functions as a bifunctional cyclohexane scaffold. It features a Cbz-protected amine at position 1 and a reactive aldehyde (formyl group) at position 4.
-
Primary Reactivity: The aldehyde (-CHO) is the electrophilic handle for coupling via Reductive Amination (C-N bond formation) or Olefination (C-C bond formation).
-
Stereochemical Criticality: The cyclohexane ring introduces cis/trans isomerism.[1]
-
Cis-isomer: Often the commercially available form (e.g., Sigma CDS022034). One substituent is axial, one is equatorial.
-
Trans-isomer: Thermodynamically favored (diequatorial).
-
Risk: The C4-formyl group is prone to epimerization under basic conditions or high heat via enolization. Protocols must be selected to either preserve the kinetic cis-geometry or drive thermodynamic equilibration to trans depending on the target design.
-
Core Protocol: Reductive Amination (The Gold Standard)
This is the primary method for coupling this intermediate to amine-bearing payloads. The use of Sodium Triacetoxyborohydride (STAB) is recommended over Sodium Cyanoborohydride (NaCNBH₃) due to lower toxicity and better functional group tolerance.
Mechanism & Pathway
The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.[2]
Figure 1: Mechanistic pathway for the reductive amination of Benzyl 4-formylcyclohexylcarbamate.[3][4][5]
Step-by-Step Protocol
Reagents:
-
Substrate: Benzyl 4-formylcyclohexylcarbamate (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, neutralize with TEA).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 – 2.0 equiv.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). THF is an alternative if solubility is poor.
-
Additive: Acetic Acid (AcOH), 1.0 – 2.0 equiv (Crucial for catalyzing iminium formation).
Procedure:
-
Imine Formation (Pre-complexation):
-
In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Add Acetic Acid (1.0 equiv).
-
Critical Step: Stir at Room Temperature (20–25°C) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is added, minimizing direct reduction of the aldehyde to the alcohol side-product.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress epimerization).
-
Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to Room Temperature and stir for 2–16 hours. Monitor by LC-MS (look for disappearance of imine mass).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Flash column chromatography (typically MeOH/DCM or EtOAc/Hexane gradients).
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (Aldehyde reduced to Alcohol) | Reducing agent added too early. | Increase "Pre-complexation" time to 2 hours. Ensure AcOH is present. |
| Epimerization (Cis/Trans scrambling) | High temperature or basic conditions. | Keep reaction at 0°C–RT.[3] Avoid strong bases. Use STAB (mild acid) rather than NaCNBH₃/MeOH (can be basic). |
| No Reaction | Steric hindrance on amine partner. | Switch solvent to Toluene/AcOH and reflux with Dean-Stark to force imine formation, then reduce. |
Alternative Protocol: Oxidation & Amide Coupling
If the target linkage requires an amide bond rather than an amine, the aldehyde must first be oxidized to the carboxylic acid.
Workflow Diagram
Figure 2: Two-step sequence for converting the formyl group to an amide.
Protocol (Pinnick Oxidation):
-
Dissolve aldehyde (1.0 equiv) in t-BuOH/H₂O (3:1). Add 2-methyl-2-butene (10 equiv) as a scavenger.
-
Add NaH₂PO₄ (2.0 equiv) and NaClO₂ (1.5 equiv).
-
Stir at RT for 1–2 hours. The aldehyde converts cleanly to the carboxylic acid without epimerization.
-
Coupling: Isolate the acid and couple using standard HATU/DIPEA conditions in DMF.
Stereochemical Integrity & Isomerization
The 1,4-disubstituted cyclohexane system is dynamic.
-
Thermodynamics: The trans-1,4 isomer (diequatorial) is generally more stable than the cis-1,4 isomer (axial/equatorial) by ~1.7 kcal/mol.
-
Managing the Isomers:
-
To Preserve Cis: Use the Pinnick Oxidation (oxidizes faster than epimerization) or Reductive Amination at low temp (0°C) with mild acids (AcOH). Avoid heating.
-
To Force Trans: If the trans isomer is desired but you started with cis, treat the aldehyde with catalytic DBU or K₂CO₃ in MeOH overnight before the coupling step. This will equilibrate the mixture to the thermodynamic trans-major product.
-
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Cis/Trans Isomerism in Cyclohexanes: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
-
Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096. Link
-
Application in CCR2 Antagonists: "Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate." PubMed, 2009. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
derivatization of the formyl group in Benzyl 4-formylcyclohexylcarbamate
An Application Guide to the Chemical Derivatization of the Formyl Group in Benzyl 4-formylcyclohexylcarbamate
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the formyl group on Benzyl 4-formylcyclohexylcarbamate. This key intermediate is valuable in pharmaceutical development and specialty chemical synthesis, and the strategic modification of its aldehyde functionality opens avenues for extensive molecular diversification.[1] This document explores three principal transformation pathways: reductive amination for the synthesis of secondary and tertiary amines, oxidation to yield the corresponding carboxylic acid, and the Wittig reaction for olefination. Each section provides a theoretical background, explaining the causality behind experimental choices, followed by robust, step-by-step protocols suitable for research and development laboratories.
Introduction: The Strategic Importance of Benzyl 4-formylcyclohexylcarbamate
Benzyl 4-formylcyclohexylcarbamate is a bifunctional molecule featuring a carbamate-protected amine and a reactive aldehyde on a cyclohexane scaffold. Its empirical formula is C₁₅H₁₉NO₃ with a molecular weight of 261.32 g/mol .[2] The benzyl carbamate group (Cbz) serves as a stable protecting group for the amine, which is crucial in multi-step syntheses. The formyl (aldehyde) group is the primary site for chemical modification, acting as an electrophilic handle for a variety of nucleophilic addition and oxidation reactions.[3]
The ability to selectively modify the formyl group allows for the introduction of diverse functional groups, making this compound a versatile building block in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] This guide provides the foundational chemistry and practical protocols to exploit the reactivity of this formyl group.
Core Derivatization Strategies: An Overview
The chemical behavior of the formyl group is dominated by the electrophilicity of the carbonyl carbon. This allows for a range of transformations, three of which are detailed below.
Caption: Key derivatization pathways for Benzyl 4-formylcyclohexylcarbamate.
Protocol I: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the aldehyde into a secondary or tertiary amine in a one-pot reaction.[4] The process involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction.
Expertise & Causality: While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde. The use of a milder, sterically hindered reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions and improving yield.[5] This protocol utilizes this more selective reagent.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 4-formylcyclohexylcarbamate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq.) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the imine intermediate can be optionally monitored by TLC or ¹H NMR (disappearance of the aldehyde proton signal ~9.6 ppm).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired amine derivative.[6]
Caption: Simplified workflow for reductive amination.
Protocol II: Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to a carboxylic acid, a versatile functional group for further modifications such as amide bond formation.[7] Various oxidizing agents can accomplish this transformation.[8]
Expertise & Causality: Jones oxidation (CrO₃ in aqueous sulfuric acid and acetone) is a classic and highly effective method for oxidizing aldehydes to carboxylic acids. The reaction is typically fast and high-yielding. The mechanism involves the formation of a chromate ester from the aldehyde hydrate, which is then eliminated to form the carboxylic acid. It is crucial to maintain a controlled temperature as the reaction is exothermic. For substrates sensitive to strong acids, alternative milder methods like Pinnick oxidation (using sodium chlorite) or organocatalytic aerobic oxidation could be considered.[9]
Detailed Step-by-Step Protocol (Jones Oxidation)
-
Dissolution: Dissolve Benzyl 4-formylcyclohexylcarbamate (1.0 eq.) in acetone in a round-bottom flask equipped with a stir bar and place it in an ice-water bath.
-
Reagent Addition: Slowly add Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water) dropwise to the stirring solution. Maintain the temperature below 20°C. An immediate color change from orange/red to green should be observed.
-
Reaction Monitoring: Stir the reaction in the ice bath for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Quench the reaction by adding isopropanol until the orange color of excess Cr(VI) disappears and a persistent green color of Cr(III) remains.
-
Solvent Removal: Remove the acetone using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude carboxylic acid can often be purified by recrystallization or flash column chromatography.
Protocol III: Wittig Reaction (Olefination)
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[10] This reaction is highly reliable for converting the formyl group into an alkene.[11]
Expertise & Causality: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[12] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide (Ph₃PO) as a byproduct. A significant challenge in the Wittig reaction is the removal of the Ph₃PO byproduct. As described in the protocol, this is often achieved by taking advantage of its lower solubility in nonpolar solvents, causing it to precipitate.[13] The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the ylide used (stabilized vs. unstabilized).[10]
Detailed Step-by-Step Protocol
-
Ylide Generation (if not commercially available):
-
Suspend the corresponding triphenylphosphonium salt (1.1 eq.) in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C or -78°C.
-
Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.) dropwise.
-
Allow the mixture to stir for 30-60 minutes, during which the characteristic color of the ylide should appear.
-
-
Aldehyde Addition: Dissolve Benzyl 4-formylcyclohexylcarbamate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the prepared ylide solution at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by TLC.[13]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Byproduct Removal: Dissolve the crude residue in a minimal amount of a solvent mixture like 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct should precipitate as a white solid.[13] Filter off the solid and wash it with cold solvent.
-
Final Purification: Concentrate the filtrate and purify the resulting alkene product by flash column chromatography.
Data Summary and Characterization
The success of each derivatization should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress. A change in the retention factor (Rf) indicates the conversion of the starting material to the product.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. Key diagnostic signals include:
-
Starting Aldehyde: Aldehydic proton (CHO) at ~9.6 ppm.
-
Amine Product: Disappearance of the aldehyde proton; appearance of new signals corresponding to the added alkyl/aryl group.
-
Carboxylic Acid Product: Disappearance of the aldehyde proton; appearance of a broad carboxylic acid proton (-COOH) signal >10 ppm.
-
Alkene Product: Disappearance of the aldehyde proton; appearance of vinylic proton signals between 5-7 ppm.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.
Summary of Derivatization Reactions
| Reaction | Reagents | Product Functional Group | Key Advantages |
| Reductive Amination | 1. R₁R₂NH2. NaBH(OAc)₃ | Secondary/Tertiary Amine | High efficiency; broad substrate scope; one-pot procedure.[15] |
| Oxidation | CrO₃ / H₂SO₄ (Jones Reagent) | Carboxylic Acid | Fast and high-yielding for robust substrates.[7] |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene (C=C) | Reliable C=C bond formation; versatile for creating diverse olefins.[10] |
References
-
Wikipedia. Formylation.[Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.[Link]
- Google Patents.CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]
-
Velez, M. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.[Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.[Link]
-
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones.[Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works.[Link]
-
ACS Publications. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring.[Link]
-
MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate.[Link]
-
Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids.[Link]
-
Taylor & Francis Online. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.[Link]
-
Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.[Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions.[Link]
-
ResearchGate. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.[Link]
-
University of California, Davis. Synthesis of an Alkene via the Wittig Reaction.[Link]
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.[Link]
-
Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation.[Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment).[Link]
-
University of Calgary. Ch17: Oxidation of CHO to COOH.[Link]
-
ACS GCI. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.[Link]
-
PubMed. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step.[Link]
-
PubMed Central. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine.[Link]
- Google Patents.
-
ResearchGate. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.[Link]
-
ACS Publications. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer.[Link]
-
YouTube. Aldehydes and the Formyl Group.[Link]
-
Wikipedia. Wittig reaction.[Link]
-
Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.[Link]
-
PubChem. Cyclohexyl carbamate derivative 3.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl cis-4-formylcyclohexylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. gctlc.org [gctlc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Strategic Protection of Benzyl 4-formylcyclohexylcarbamate
Abstract
Benzyl 4-formylcyclohexylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate. Its synthetic utility is, however, contingent on the selective manipulation of its two key functional groups: a benzyl carbamate and a formyl group. This document provides a comprehensive guide to the strategic use of protecting groups for this molecule, enabling researchers, scientists, and drug development professionals to navigate its synthetic transformations with precision and high yields. We will delve into the rationale behind choosing specific protecting groups, provide detailed, validated protocols for their installation and removal, and discuss orthogonal strategies for the selective deprotection of one functional group in the presence of the other.
Introduction: The Synthetic Challenge
In the landscape of multi-step organic synthesis, the presence of multiple reactive sites within a single molecule necessitates a carefully orchestrated plan of action. Benzyl 4-formylcyclohexylcarbamate presents a classic synthetic puzzle: how to perform reactions at one functional group without affecting the other. The benzyl carbamate (Cbz) group, while relatively stable, is susceptible to certain reagents, and the formyl (aldehyde) group is highly reactive towards both nucleophiles and oxidizing/reducing agents. Protecting groups serve as temporary "masks" for these functional groups, rendering them inert to specific reaction conditions.[1][2] The judicious selection and application of these groups are paramount to achieving the desired chemical transformation. This guide will explore the principles of protecting group chemistry as applied to Benzyl 4-formylcyclohexylcarbamate, with a focus on chemoselectivity and orthogonality.
The Benzyl Carbamate (Cbz) Group: A Stable Guardian
The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines due to its general stability under a variety of reaction conditions.[3][4]
Stability Profile
The Cbz group is notably stable to mildly acidic and basic conditions, making it compatible with a wide range of synthetic transformations.[3] However, it is sensitive to strong acids and catalytic hydrogenation.[5][6]
| Condition | Stability of Cbz Group |
| Mildly Acidic (e.g., TFA) | Generally Stable (though prolonged exposure can lead to cleavage) |
| Strongly Acidic (e.g., HBr/AcOH) | Cleaved |
| Mildly Basic (e.g., NaHCO₃) | Stable |
| Strongly Basic (e.g., NaOH, LDA) | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cleaved |
| Nucleophiles (e.g., RLi, RMgX) | Stable |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable |
Table 1. General stability of the benzyl carbamate (Cbz) protecting group under various reaction conditions.
Deprotection of the Cbz Group
The removal of the Cbz group is most commonly and cleanly achieved through catalytic hydrogenolysis.[3][5][7] This method is exceptionally mild and proceeds at neutral pH, preserving many other functional groups.[7]
Protocol 1: Catalytic Hydrogenolysis of the Cbz Group
-
Dissolve: Dissolve the Cbz-protected Benzyl 4-formylcyclohexylcarbamate (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add Catalyst: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Alternative deprotection methods involve the use of strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), although these conditions are harsher and may not be suitable for sensitive substrates.[4][6]
Protecting the Formyl Group: Taming the Reactive Aldehyde
The formyl group is a highly reactive electrophile, readily undergoing nucleophilic attack. Its protection is often necessary when performing reactions on other parts of the molecule, such as modifications of the carbamate. Acetals are the most common and effective protecting groups for aldehydes.[8][9][10]
Acetal Formation: A Reversible Shield
Acetals are formed by the acid-catalyzed reaction of an aldehyde with an alcohol, typically a diol such as ethylene glycol, to form a cyclic acetal.[11] This reaction is reversible, and the acetal can be easily removed by treatment with aqueous acid.[8]
Protocol 2: Acetal Protection of the Formyl Group
-
Combine Reagents: In a round-bottom flask, combine Benzyl 4-formylcyclohexylcarbamate (1 equivalent), ethylene glycol (1.5-2 equivalents), and a suitable solvent such as toluene or dichloromethane.
-
Add Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.
-
Azeotropic Removal of Water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Monitor: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Deprotection of the Acetal
The cleavage of the acetal to regenerate the aldehyde is typically achieved by hydrolysis in the presence of an acid catalyst.[12]
Protocol 3: Acetal Deprotection
-
Dissolve: Dissolve the acetal-protected compound in a mixture of a water-miscible organic solvent (e.g., acetone, THF) and water.
-
Add Acid: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Stir: Stir the reaction mixture at room temperature.
-
Monitor: Monitor the progress of the deprotection by TLC or GC-MS.
-
Neutralization: Upon completion, neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the deprotected aldehyde.
Orthogonal Protecting Group Strategies
The true power of protecting group chemistry lies in the ability to selectively remove one protecting group while leaving others intact, a concept known as orthogonality.[1][13][14] This is crucial when sequential modifications of the amine and aldehyde functionalities in Benzyl 4-formylcyclohexylcarbamate are required.
The Cbz group and acetal protecting groups form an excellent orthogonal pair. The Cbz group is stable to the acidic conditions used for acetal formation and the mildly acidic conditions for acetal deprotection, while the acetal is stable to the neutral conditions of catalytic hydrogenolysis used to cleave the Cbz group.
Workflow for Orthogonal Protection and Deprotection:
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 3. nbinno.com [nbinno.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.iitb.ac.in [chem.iitb.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification & Stability of Benzyl 4-formylcyclohexylcarbamate
Topic: Challenges in the purification of Benzyl 4-formylcyclohexylcarbamate (BFCC) CAS: 412357-50-7 (trans-isomer specific) / 170737-41-4 (general/cis-trans mix) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Benzyl 4-formylcyclohexylcarbamate (BFCC) is a critical bifunctional intermediate often used in the synthesis of protease inhibitors and linker technologies. Its purification presents a "perfect storm" of challenges: stereochemical drift (cis/trans isomerization), chemical instability (aldehyde oxidation), and chromatographic degradation (silica acidity).
This guide replaces generic advice with field-proven protocols to isolate high-purity (>98%) trans-BFCC.
Module 1: The Stereochemical Challenge (Cis vs. Trans)
The Core Issue
The cyclohexane ring allows for two diastereomers. For 1,4-disubstituted cyclohexanes, the trans-isomer is thermodynamically favored because both bulky groups (the formyl and the carbamate) can adopt the equatorial position, minimizing 1,3-diaxial strain.
-
Kinetic Trap: Synthesis from the corresponding alcohol (via Swern or Dess-Martin oxidation) often preserves the starting stereochemistry. If your starting material was a mixture, your product will be too.
-
Thermodynamic Drift: The formyl group is adjacent to an enolizable proton. Under basic conditions, the cis isomer can epimerize to the more stable trans isomer.[1]
Diagnostic Protocol: Determining Your Ratio
Before purification, you must quantify the isomer ratio. A broad melting point is the first indicator of a mixture.
1H NMR Analysis (CDCl3, 400 MHz):
-
Aldehyde Proton (-CHO): Look for the doublet at
9.6–9.8 ppm.-
Trans-isomer: Typically appears slightly upfield (due to equatorial positioning).
-
Cis-isomer: Typically downfield.
-
-
Methine Proton (CH-CHO):
-
Trans-isomer:
(triplet of triplets) coupling pattern ( Hz) indicates axial-axial coupling (proton is axial). -
Cis-isomer: Smaller coupling constants (
Hz) indicate equatorial-axial/equatorial coupling.
-
Troubleshooting: "My Cis/Trans Ratio is Unfavorable"
Solution: Perform a base-mediated epimerization before column chromatography.
Protocol: Thermodynamic Equilibration
-
Dissolve: Dissolve crude BFCC in MeOH or EtOH (0.1 M concentration).
-
Base Treatment: Add 10 mol% K₂CO₃ or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reflux: Heat gently (40–50°C) for 2–4 hours.
-
Monitor: Check aliquots via 1H NMR until the ratio stabilizes (typically >9:1 trans:cis).
-
Quench: Cool and neutralize immediately with dilute HCl or saturated NH₄Cl to prevent Cannizzaro reactions or aldol condensations.
Module 2: Chromatographic Purification Strategy
The Core Issue
Aldehydes are "sticky" on silica gel. The Lewis acidity of standard silica (Si-OH) can catalyze:
-
Degradation: Loss of the Cbz group (rare but possible) or polymerization.
-
Peak Tailing: Resulting in poor separation of isomers.
Workflow Visualization
Figure 1: Decision tree for the purification of BFCC, prioritizing isomer correction and chemical separation methods.
Technique A: Neutralized Silica Chromatography
If the crude is relatively clean, use flash chromatography with a modified stationary phase.
-
Pre-treatment: Slurry silica gel in Hexanes containing 1% Triethylamine (Et₃N).
-
Eluent: Hexanes/Ethyl Acetate (gradient 10%
40%). -
Why: Et₃N neutralizes acidic sites, preventing aldehyde decomposition and sharpening the peak shape.
Technique B: Bisulfite Adduct (The "Magic Bullet")
Use this when you have difficult-to-separate non-aldehyde impurities (e.g., unreacted alcohol, benzyl carbamate byproducts).
Protocol:
-
Form Adduct: Dissolve crude mixture in minimal EtOAc. Add 3–5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).
-
Stir: Vigorously stir for 4–12 hours. The aldehyde forms a water-soluble adduct.
-
Wash: Separate layers. Wash the aqueous layer (containing product) with Et₂O or EtOAc to remove non-aldehyde organic impurities.
-
Regenerate: Adjust the aqueous layer to pH >9 using Na₂CO₃ or NaOH (keep cold). The adduct breaks down, releasing the aldehyde.
-
Extract: Extract the regenerated aldehyde into EtOAc, dry (MgSO₄), and concentrate.
Module 3: Stability & Storage (FAQ)
Common User Issues
Q: Why is my white solid turning into a gummy oil? A: This indicates polymerization or acetal formation.
-
Cause: Exposure to moisture or residual acid from purification.
-
Fix: Ensure the final product is lyophilized or dried under high vacuum to remove trace water. Store at -20°C.
Q: I see a new spot on TLC appearing just below my product. What is it? A: This is likely the carboxylic acid (oxidation product).
-
Mechanism: Aldehydes auto-oxidize in air (radical mechanism).
-
Prevention: Store under Argon/Nitrogen. If the acid content is high (>5%), wash the organic solution with saturated NaHCO₃ (the acid will go into the aqueous layer).
Q: Can I distill this compound? A: Not recommended. The Cbz (carbamate) group is thermally sensitive and may decompose (decarboxylate) at the temperatures required to distill a molecule of this weight (~261 g/mol ), even under high vacuum.
Summary of Physical Properties
| Property | Value / Description | Notes |
| Molecular Weight | 261.32 g/mol | |
| Appearance | White to off-white solid | Trans-isomer is crystalline; mixtures are often oils. |
| TLC Stain | 2,4-DNP (Orange/Red spot) | Specific for aldehydes. |
| Solubility | DCM, EtOAc, DMSO | Poor solubility in Hexanes/Water. |
| Storage | -20°C, Hygroscopic, Light Sensitive | Store under inert gas. |
References
- Thermodynamic Stability of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Purification of Aldehydes via Bisulfite Adducts: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Epimerization of 4-substituted Cyclohexanecarbaldehydes
- Context: Similar transformations are documented in the synthesis of cyclohexane-based pharmaceutical intermedi
-
Source: (Discussion on thermodynamic control of cis/trans isomers).
-
Compound Data: PubChem. Benzyl 4-formylcyclohexylcarbamate. .
Sources
troubleshooting unexpected NMR shifts in Benzyl 4-formylcyclohexylcarbamate
Welcome to the Technical Support Center for Benzyl 4-formylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. As Senior Application Scientists, we have compiled this resource to address common issues and provide in-depth troubleshooting for unexpected NMR shifts you may encounter during your experiments. Our approach is rooted in explaining the chemical principles behind the observations to empower you to confidently interpret your data.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the NMR analysis of Benzyl 4-formylcyclohexylcarbamate.
Q1: My ¹H NMR spectrum shows unexpected peaks that I cannot assign to the target molecule. What are the likely impurities?
A1: The presence of extraneous peaks in your ¹H NMR spectrum typically indicates the presence of impurities, which can originate from the starting materials, side reactions, or residual solvents from purification. Based on common synthetic routes to carbamates, potential impurities include:
-
Benzyl Alcohol: A common starting material or a byproduct of Cbz-group deprotection/hydrolysis.
-
Benzyl Chloride: A possible starting material for the synthesis.
-
trans-isomer of Benzyl 4-formylcyclohexylcarbamate: If the synthesis is not stereospecific, you may have a mixture of cis and trans isomers.
-
Unreacted Starting Materials: Depending on the synthetic route, you might have unreacted 4-formylcyclohexylamine or a related derivative.
-
Solvents: Residual solvents from reaction workup or chromatography are a very common source of extra peaks.
To identify these, you can "spike" your NMR sample with a small amount of the suspected impurity and see if the peak intensity increases. Alternatively, consulting a table of common solvent and impurity NMR shifts is highly recommended.[1][2][3]
Q2: The chemical shifts for the cyclohexane protons in my sample are broad or more complex than expected. What could be the cause?
A2: The complexity of the cyclohexane proton signals is often due to the conformational dynamics of the six-membered ring.[4] The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For cis-Benzyl 4-formylcyclohexylcarbamate, the substituents can be in either axial or equatorial positions, and the rate of this "ring flip" at room temperature can be on the NMR timescale, leading to broadened signals or complex, averaged spectra.
To resolve this, you can perform variable temperature (VT) NMR studies. At lower temperatures, the ring flip will slow down, and you may be able to resolve the distinct signals for the axial and equatorial protons of each conformer.
Q3: The chemical shift of the aldehyde proton is not a sharp singlet as I expected. Why is that?
A3: While the aldehyde proton (CHO) is typically a singlet, it can exhibit coupling to a vicinal proton if one is present. In the case of the 4-formylcyclohexyl moiety, the aldehyde proton is attached to a methine carbon (the CH of the cyclohexane ring). Therefore, you should expect to see a doublet for the aldehyde proton, with a small coupling constant (J-value) in the range of 1-3 Hz. The methine proton at the 4-position of the cyclohexane ring would, in turn, be coupled to the aldehyde proton and the adjacent methylene protons of the ring, resulting in a more complex multiplet.
Q4: I am seeing a broad singlet around 5 ppm in my ¹H NMR. What could this be?
A4: A broad singlet in this region could be the N-H proton of the carbamate group. The chemical shift of N-H protons can be highly variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and/or chemical exchange with trace amounts of water or other protic species. To confirm if this peak is from the N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it is the exchangeable N-H proton.
Troubleshooting Guide
This section provides a more in-depth, step-by-step guide to troubleshooting specific issues with your NMR data for Benzyl 4-formylcyclohexylcarbamate.
Issue 1: Significant Deviation of Aromatic Proton Shifts
Observed Problem: The aromatic protons of the benzyl group appear at chemical shifts significantly different from the expected ~7.3 ppm range.
Underlying Principles: The electronic environment of the benzene ring in the benzyl group is sensitive to the solvent. Aromatic solvent-induced shifts (ASIS) can occur, especially when using aromatic solvents like benzene-d₆ or toluene-d₈. These solvents can interact with the solute in a specific orientation, causing shielding or deshielding of certain protons.
Troubleshooting Protocol:
-
Verify the Solvent: Confirm the deuterated solvent used for the NMR analysis.
-
Re-run in a Different Solvent: If an aromatic solvent was used, dissolve a new sample in a non-aromatic solvent like chloroform-d (CDCl₃) or acetone-d₆ and re-acquire the spectrum.
-
Check for Contaminants: Aromatic impurities from the synthesis (e.g., toluene, xylene) can also cause overlapping signals. Compare your spectrum to known impurity chemical shifts.[1][2]
Issue 2: Presence of an Additional Aldehyde Signal
Observed Problem: The ¹H NMR spectrum shows two distinct signals in the aldehyde region (around 9-10 ppm).
Underlying Principles: This is a strong indication of the presence of both cis and trans isomers of Benzyl 4-formylcyclohexylcarbamate. The spatial orientation of the formyl group relative to the carbamate group is different in the two isomers, leading to different electronic environments and thus different chemical shifts for the aldehyde protons.
Experimental Workflow for Isomer Identification:
Caption: Workflow for differentiating cis and trans isomers using 2D NMR.
Data Interpretation: In the cis isomer, the formyl and carbamate groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This will result in different through-space interactions that can be observed in a NOESY experiment. For instance, the aldehyde proton of one isomer might show a NOE correlation to specific protons on the cyclohexane ring that is absent in the other isomer.
Issue 3: Incorrect Integration of Cyclohexane Protons
Observed Problem: The integration of the cyclohexane proton signals does not add up to the expected 11 protons (10 CH₂ and 1 CH).
Underlying Principles: This issue can arise from several factors:
-
Overlapping Peaks: Signals from the cyclohexane ring may overlap with each other or with impurity peaks.
-
Broadened Signals: As mentioned in the FAQs, conformational exchange can lead to broad signals that are difficult to integrate accurately.
-
Presence of Water: A broad water peak can sometimes overlap with the cyclohexane signals, especially in hygroscopic solvents like DMSO-d₆.
Troubleshooting Protocol:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized to obtain the sharpest possible peaks.
-
Use a Higher Field Spectrometer: A higher magnetic field strength will provide better signal dispersion, potentially resolving overlapping peaks.
-
Variable Temperature NMR: As discussed, lowering the temperature can sharpen the signals of the individual conformers.
-
Dry the Sample and Solvent: Ensure your sample and the NMR solvent are anhydrous to minimize the water signal.
Predicted NMR Data
As a reference, here are the predicted ¹H and ¹³C NMR chemical shifts for cis-Benzyl 4-formylcyclohexylcarbamate. Please note that these are estimations and actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for cis-Benzyl 4-formylcyclohexylcarbamate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (CHO) | 9.6 - 9.8 | d |
| Aromatic (C₆H₅) | 7.2 - 7.4 | m |
| Benzyl CH₂ | 5.0 - 5.2 | s |
| Carbamate NH | 4.8 - 5.5 | br s |
| Cyclohexane CH-N | 3.5 - 3.8 | m |
| Cyclohexane CH-CHO | 2.2 - 2.5 | m |
| Cyclohexane CH₂ | 1.2 - 2.1 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for cis-Benzyl 4-formylcyclohexylcarbamate
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (CHO) | 200 - 205 |
| Carbamate C=O | 155 - 157 |
| Aromatic C (quaternary) | 136 - 138 |
| Aromatic CH | 127 - 129 |
| Benzyl CH₂ | 66 - 68 |
| Cyclohexane CH-N | 50 - 55 |
| Cyclohexane CH-CHO | 45 - 50 |
| Cyclohexane CH₂ | 25 - 35 |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting unexpected NMR shifts.
Caption: A logical flowchart for diagnosing unexpected NMR results.
References
-
Chem-Impex. (n.d.). Benzyl Cis-4-Formylcyclohexylcarbamate. Retrieved from [Link]
-
Dalton, J. T., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. The Journal of Organic Chemistry, 74(17), 6585–6592. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
The Royal Society of Chemistry. (2016). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2017). Various Approaches for the Synthesis of Organic Carbamates. Current Organic Chemistry, 21(24), 2495-2517. [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Benzyl chloride. Retrieved from [Link]
-
BMRB. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Journal of Organic Chemistry, 58(15), 3879-3883. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
Sources
Technical Support Center: Resolving Cis/Trans Isomer Separation of Benzyl 4-formylcyclohexylcarbamate
Welcome to the technical support center for the resolution of Benzyl 4-formylcyclohexylcarbamate isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating and identifying the cis and trans diastereomers of this compound. As an intermediate in pharmaceutical synthesis, achieving high isomeric purity is often a critical requirement. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your separation workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of Benzyl 4-formylcyclohexylcarbamate isomers.
Q1: My cis and trans isomers are co-eluting or showing very poor resolution on a standard C18 reversed-phase column. What is my next step?
This is a common challenge. Cis and trans isomers of substituted cyclohexanes often have very similar polarities, making them difficult to separate on conventional reversed-phase media where separation is primarily driven by hydrophobicity. While some success can be found with C18 columns for certain positional isomers, the subtle difference in the three-dimensional structure of your diastereomers may not lead to sufficient differential interaction.
Expert Recommendation:
-
Switch to Normal-Phase Chromatography (NPLC): This is the most critical first step. NPLC, using a silica or cyano-bonded stationary phase, is often more effective for separating diastereomers. The separation mechanism in NPLC is based on adsorption and polar interactions, which are more sensitive to the subtle differences in the spatial arrangement of the polar carbamate and formyl groups. The slightly different accessibility of these groups in the cis and trans isomers to the silica surface can lead to a significant improvement in resolution.
-
Explore Alternative Stationary Phases: If silica does not provide baseline resolution, consider a pentafluorophenyl (PFP) phase. These columns offer alternative selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be highly effective for isomer separations.
Q2: I'm using a silica column, but my peaks are broad and tailing. How can I improve the peak shape?
Poor peak shape in NPLC can often be attributed to issues with the mobile phase or sample solvent.
Expert Recommendation:
-
Ensure an Anhydrous Mobile Phase: Water is a very strong solvent in NPLC and can deactivate the silica surface, leading to inconsistent retention times and peak tailing. Use high-purity, anhydrous solvents for your mobile phase (e.g., hexane/ethyl acetate or hexane/isopropanol).
-
Optimize the Sample Solvent: The sample should be dissolved in a solvent that is as weak as, or weaker than, your mobile phase. Injecting a sample dissolved in a strong solvent (like pure ethanol or methanol) can cause peak distortion. Try dissolving your sample in the initial mobile phase or a solvent like dichloromethane.
-
Consider a Mobile Phase Modifier: While generally avoided, adding a very small percentage (e.g., 0.1%) of a polar modifier like isopropanol or ethanol to your hexane/ethyl acetate mobile phase can sometimes help to sharpen peaks by blocking highly active sites on the silica.
Q3: I have achieved partial separation, but I need to improve the resolution (Rs > 1.5) for preparative work. What parameters should I adjust?
Optimizing for preparative scale requires maximizing the separation factor (alpha) and efficiency (N).
Expert Recommendation:
-
Reduce Mobile Phase Strength: In NPLC, decreasing the percentage of the polar solvent (e.g., reducing ethyl acetate in a hexane/ethyl acetate system) will increase retention times and often improve resolution. This gives the isomers more time to interact with the stationary phase, enhancing the separation.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates (efficiency) of your separation, leading to narrower peaks and better resolution. This is especially true in SFC.
-
Decrease the Column Temperature: Lowering the column temperature can sometimes increase the separation factor between isomers by enhancing the specific interactions with the stationary phase. However, this can also increase backpressure, so it needs to be balanced.
Frequently Asked Questions (FAQs)
Q1: How can I definitively identify which peak corresponds to the cis isomer and which to the trans isomer after separation?
Chromatographic elution order can be difficult to predict. The most reliable method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
The Underlying Principle: The key is the difference in the proton-proton coupling constants (J-values) for the protons on the carbons bearing the substituents (C1 and C4). In the stable chair conformation of the cyclohexane ring, the trans isomer will predominantly have both substituents in the more stable equatorial positions. The cis isomer will have one substituent in an axial and one in an equatorial position.
-
What to Look For in the ¹H NMR Spectrum:
-
Trans Isomer (diequatorial): The protons attached to C1 and C4 (the CH-N and CH-CHO protons) will both be in the axial position. This results in a large axial-axial coupling constant (J_ax,ax) to their neighboring axial protons, typically in the range of 8-13 Hz. This will appear as a triplet of triplets or a complex multiplet with a wide appearance.
-
Cis Isomer (axial-equatorial): One proton (on C1 or C4) will be axial and the other equatorial. The axial proton will show a large axial-axial coupling, but the equatorial proton will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). The signal for the equatorial proton will therefore be narrower and less resolved than the corresponding signal in the trans isomer.
-
Table 1: Expected ¹H NMR Characteristics for Isomer Identification
| Isomer | Substituent Orientation (Stable Conformer) | Proton at C1/C4 | Expected Coupling Constant (J) | Signal Appearance |
| Trans | 1,4-Diequatorial | Axial | Large (8-13 Hz) | Broad multiplet |
| Cis | 1-Axial, 4-Equatorial (or vice-versa) | Axial & Equatorial | Large & Small (2-5 Hz) | One broad, one narrow multiplet |
Q2: What are the main advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
SFC is an excellent alternative to HPLC for isomer separations and is often considered a "greener" and more efficient technique.
-
High Efficiency and Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to faster separations.
-
Orthogonal Selectivity: SFC can provide different selectivity compared to both reversed-phase and normal-phase HPLC, potentially resolving isomers that are difficult to separate by other means.
-
Simplified Fraction Recovery: For preparative work, the CO2 in the mobile phase simply evaporates upon depressurization, leaving the purified compound in the co-solvent (e.g., methanol), which is easily removed. This simplifies downstream processing.
Q3: Is a chiral column necessary to separate these diastereomers?
No, a chiral column is not strictly necessary. Cis and trans isomers are diastereomers, not enantiomers, and therefore have different physical properties. They can be separated on standard achiral stationary phases like silica gel. However, chiral stationary phases can sometimes provide excellent separation of diastereomers due to their complex and highly specific interaction mechanisms. If you have access to a chiral screening platform, it can be a powerful tool to quickly find a suitable stationary phase.
Experimental Protocols
The following is a recommended starting protocol for the separation of Benzyl 4-formylcyclohexylcarbamate isomers using normal-phase HPLC.
Protocol 1: Analytical NPLC Method Development
-
Column Selection:
-
Start with a standard silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane (HPLC grade, anhydrous)
-
Mobile Phase B: Ethyl Acetate (HPLC grade, anhydrous)
-
Prepare a starting isocratic mobile phase of 90:10 (v/v) Hexane:Ethyl Acetate.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Dichloromethane
-
Detection: UV at 254 nm (due to the benzyl group)
-
-
Method Optimization:
-
If retention is too long, increase the percentage of Ethyl Acetate to 85:15 or 80:20.
-
If resolution is poor, decrease the percentage of Ethyl Acetate to 95:5.
-
If peaks are broad, try substituting Ethyl Acetate with a 50:50 mixture of Isopropanol:Hexane as Mobile Phase B, starting at 98:2 (A:B).
-
Visualizations
Workflow for Isomer Separation Method Development
The following diagram outlines a logical workflow for developing a robust separation method for cis/trans isomers.
Caption: A logical workflow for developing a separation method for cis/trans isomers.
References
-
Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]
-
MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]
-
Unknown Author. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Various Authors. (2024). How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
-
Reddit User. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]
-
Kolehmainen, E., et al. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed. [Link]
- Google Patents. (1975).
-
De Klerck, K., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
LabRulez LCMS. (n.d.). Chiral separation of α - Benzoylbenzylbutyrate. [Link]
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans?[Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
- NIH. (2022).
column chromatography conditions for high purity isolation
Topic: Column Chromatography Conditions for High Purity Isolation
Ticket Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical
Introduction
Welcome to the Advanced Chromatography Support Center. You are likely here because "good enough" separation is no longer sufficient. You need >99% purity for a reference standard, a tox batch, or a critical bioassay.
High purity isolation is not achieved by accident; it is the result of a deliberate war against band broadening. In this guide, we will dismantle the "black box" of chromatography and replace it with a self-validating engineering workflow. We will move beyond standard analytical HPLC rules, which prioritize speed, and adopt Preparative Chromatography physics, which prioritize loadability and resolution.
Phase 1: The Foundation (Stationary & Mobile Phase)
The Core Problem: Resolution ( )
Purity is a function of Resolution. If your peaks overlap (
The Resolution Equation:
-
Efficiency (
): Controlled by column length and particle size.[1] (Hard to change significantly). -
Retention (
): Controlled by solvent strength. (Easy to change, but has diminishing returns). -
Selectivity (
): The chemical difference between peaks. This is your lever.
Scientist’s Note: Do not waste time trying to optimize a separation with
Workflow: Resolution Troubleshooting Logic
Use this decision tree when your purity is compromised by co-eluting impurities.
Figure 1: Decision matrix for resolving critical pairs. Note that changing chemistry (Selectivity) provides the highest return on investment [1].
Phase 2: The Loading Strategy (Sample Introduction)
The #1 cause of failed purity in prep chromatography is the "Solvent Effect." When you inject a sample dissolved in a solvent stronger than your mobile phase, the sample travels faster than the mobile phase, causing band broadening and "fronting."
Protocol: The Loading Capacity Check
-
Solubility Test: Dissolve sample in the mobile phase starting conditions (e.g., 5% ACN / 95% Water).
-
If Insoluble: You must use a stronger solvent (DMSO, DMF, etc.), but you must limit injection volume.
-
The Rule of Thumb: If dissolving in 100% DMSO, your injection volume should not exceed 1% of the column void volume.
Data Table: Solvent Strength & Loading Risk
| Solvent | Polarity Index ( | Risk Level | Recommendation |
| Water | 10.2 | Low | Ideal for Reverse Phase. Inject large volumes. |
| Methanol | 5.1 | Moderate | Limit volume to <15% of Column Volume. |
| Acetonitrile | 5.8 | High | Strong elution power. Causes distortion easily. |
| DMSO/DMF | 7.2 / 6.4 | Critical | Viscous & Strong. Use "Sandwich Injection" or At-Column Dilution. |
Expert Tip: For high-purity isolation of insoluble compounds, use At-Column Dilution (ACD) . Pump the sample in strong solvent while simultaneously pumping aqueous buffer at a high rate (e.g., 5:95 ratio) at the column head. This precipitates the sample onto the column in a tight band [2].
Phase 3: The Elution (Gradient Optimization)
To isolate a peak at >99% purity, you cannot use a generic 0–100% gradient. You must use a Focused Gradient .
Protocol: Designing a Focused Gradient
-
Run a Scout: Run a linear 5–95% B gradient.
-
Identify Elution %: Note the
where your product elutes (e.g., 40% B). -
Calculate Focus Range: Start 5% below and end 5% above the elution point.
-
Example: Gradient from 35% B to 45% B over 10–15 minutes.
-
-
The Shallow Slope: This stretches the chromatogram, pulling the impurities away from the main peak.
Workflow: Scale-Up Calculation
Moving from Analytical (4.6mm ID) to Prep (20mm ID)? You must scale geometrically to maintain resolution.
Figure 2: Geometric scale-up workflow. Failure to scale flow rate and gradient duration proportionally will result in a shift in retention time and loss of resolution [3].
Phase 4: Fraction Collection (The Harvest)
You have separated the peaks; now you must catch them.
-
Slope Detection: Triggers collection when the detector signal rises faster than a set rate. Good for sharp peaks.
-
Level (Threshold) Detection: Triggers when signal exceeds a specific mAU value. Good for cutting out baseline noise.
High Purity Strategy:
-
Set High Threshold: Do not collect the "feet" of the peak where impurities often lurk.
-
Delay Volume Calibration: Ensure the time it takes for liquid to travel from the detector to the diverter valve is calibrated. A 1-second error can send your 99% pure peak to waste.
-
Heart-Cutting: If an impurity is on the tail of your product, terminate collection at 50% of peak height on the way down. Sacrifice yield for purity.
Troubleshooting & FAQs
Q1: My prep peak is splitting, but the analytical peak was perfect. Why?
A: This is usually a Sample Introduction issue, not a column failure.
-
Cause: The sample solvent is too strong (e.g., DMSO injection on a high-water start). The sample travels down the column before the mobile phase "catches" it.
-
Fix: Dilute sample with water/buffer until it is barely soluble, or use a "sandwich injection" (plug of water before and after sample).
Q2: I see "Fronting" (Shark fin shape). Is my column dead?
A: Likely not. Fronting is the hallmark of Mass Overload or Channeling .
-
Diagnosis: Inject 1/10th the mass. If the peak becomes symmetrical, you were overloading the stationary phase saturation capacity.
-
Fix: Use a larger column (increase diameter) or a higher surface area stationary phase [4].
Q3: My retention times are shifting between runs.
A: This indicates a lack of Equilibration .
-
Explanation: High-purity silica columns (especially C18) need 3–5 Column Volumes (CV) of starting mobile phase to reset the surface chemistry.
-
Fix: Increase the post-run equilibration time. If using Ion Pairing agents (TFA, TEA), you may need 10+ CVs.
Q4: I have a persistent impurity on the "shoulder" of my product.
A: You have reached the limit of Efficiency (
-
Fix: Do not just make the gradient shallower. Change the modifier. If using Acetonitrile, switch to Methanol (or blend them). The different solvation mechanism often flips the selectivity, moving the impurity away from the product [5].
References
-
Waters Corporation. Preparative Liquid Chromatography Primer: Resolution Equation & Optimization.
-
Waters Corporation. Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography.
-
Agilent Technologies. Preparative LC Scaling Calculator & Handbook.
-
Shimadzu Scientific Instruments. Liquid Chromatography Troubleshooting Guide: Peak Shape Issues.
-
Teledyne ISCO. Wide Polarity Range Chromatography & Solvent Selectivity.
Sources
Module 1: Diagnostic Triage – "Is it Racemization or Just Impurities?"
Welcome to the Chiral Synthesis Technical Support Hub.
Current Status: Operational Analyst: Senior Application Scientist Ticket ID: RAC-SYN-001
You are accessing the Advanced Troubleshooting Knowledge Base for chiral synthesis. This guide is not a textbook; it is a rapid-response protocol designed to diagnose, isolate, and resolve racemization events in active synthetic workflows.
User Query: "My product's optical rotation
Technical Response:
Stop relying on optical rotation for purity assessment.
Polarimetry is highly susceptible to solvent effects, temperature, concentration, and trace impurities (the "Horeau effect").[1] A sample with 95% chemical purity but 5% of a highly rotating impurity can give a false
Required Protocol: The Mosher's Ester Analysis
To definitively quantify Enantiomeric Excess (
The Protocol (Dale & Mosher Method):
-
Substrate: 5–10 mg of your chiral alcohol or amine.
-
Reagent:
-(-)- -Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Solvent: Dry Pyridine-
(acts as both solvent and base) or with excess pyridine. -
Reaction: Mix in an NMR tube. Shake for 10 min (alcohols) or 1 min (amines).
-
Analysis:
-
Run
NMR: Focus on the methoxy signal ( 3.5 ppm). -
Run
NMR: This is superior due to singlet simplicity.[2] -
Calculation:
-
Scientist's Note: If you observe distinct signals for diastereomers, you have successfully derivatized.[1] If the ratio is 50:50, you have a racemate.[1] If 99:1, your synthesis is intact.[1]
Decision Logic: Diagnostic Workflow
Figure 1: Diagnostic logic to distinguish between chemical impurities and true enantiomeric loss.
Module 2: Peptide Coupling & Amide Bond Formation
User Query: "I am losing chirality during the coupling of my Fmoc-amino acid. I'm using HATU/DIEA."
Root Cause Analysis:
The culprit is likely Oxazolone (Azlactone) Formation .
When a carboxyl group is activated (e.g., by HATU), the carbonyl oxygen of the neighboring amide bond can attack the activated center, forming a 5-membered oxazolone ring. The
The Solution: The "Safe Activation" System You must lower the basicity of the environment and use additives that intercept the active ester faster than the oxazolone can form.
Troubleshooting Table: Coupling Reagents & Additives
| Reagent System | Racemization Risk | Mechanism of Action | Recommendation |
| HATU / DIEA | High | Fast activation, but DIEA (strong base) promotes | Avoid for Cys, His, or phenylglycine.[1] |
| HOBt / DIC | Moderate | HOBt forms an active ester, reducing oxazolone risk.[1] | Obsolete: HOBt is an explosive hazard.[1][3] |
| Oxyma Pure / DIC | Very Low | Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic ( | Gold Standard for sensitive couplings.[1] |
| COMU / Collidine | Lowest | COMU contains the Oxyma leaving group structure. Collidine is a weak, hindered base.[1] | Use for highly racemization-prone residues (e.g., Cys).[1] |
Mechanism of Failure vs. Success
Figure 2: Kinetic competition between oxazolone formation (racemization) and additive interception (preservation).
Corrective Protocol:
-
Switch Base: Replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) .[1] Collidine is sterically hindered and less likely to abstract the
-proton. -
Switch Additive: Use Oxyma Pure instead of HOBt.
-
Pre-activation: Do not pre-activate the acid with the base for long periods. Add the amine immediately after the coupling reagent.
Module 3: Nucleophilic Substitutions ( )
User Query: "I performed a Mitsunobu reaction to invert a chiral alcohol, but I got retention (or racemization). Why?"
Technical Insight:
The Mitsunobu reaction relies on a perfect
-
Steric Hindrance: The nucleophile cannot access the backside, leading to an
-like pathway (carbocation formation = racemization). -
Nucleophile Acidity: If the nucleophile
, the betaine intermediate is not protonated efficiently. The azodicarboxylate (DEAD/DIAD) may then attack the activated alcohol, leading to side products or retention via double inversion.
Troubleshooting Checklist:
-
Check
: Ensure your nucleophile has a (e.g., Benzoic acid, acetic acid).[1] If using a phenol or amine, ensure it is acidic enough.[1][4] -
Order of Addition:
-
Solvent: Use non-polar solvents (Toluene) to favor
. Polar solvents (DMF) stabilize carbocations, increasing risk.[1]
Module 4: Base-Sensitive Carbonyls ( -Deprotonation)
User Query: "My chiral ketone racemizes during workup."
Mechanism:
Ketones and esters with
Mitigation Strategies:
-
Thermodynamic vs. Kinetic Control:
-
Perform deprotonations (e.g., LDA alkylation) at -78°C . At this temperature, the kinetic enolate forms, and proton exchange is too slow to cause racemization.[1]
-
-
Quenching:
-
Never quench a cold enolate reaction with water at room temperature.[1] Add the acid source (e.g., AcOH or solid
) at -78°C before warming up.
-
-
Solvent Choice:
-
Avoid DMSO or DMF for base-sensitive chiral centers if possible. These polar aprotic solvents strip cations, leaving "naked" bases that are highly aggressive deprotonators.[1]
-
References
-
Dale, J. A., & Mosher, H. S. (1973).[1][7][8] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
-methoxy- -trifluoromethylphenylacetate (MTPA) esters.[1][8] Journal of the American Chemical Society, 95(2), 512–519.[1] Link -
El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.[1] Link
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.[9] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link
-
Kemp, D. S. (1979).[1] Racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 1, 315-383.[1] (Seminal text on the oxazolone mechanism).
-
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and related reactions: advances and applications.[5][10] Chemical Reviews, 109(6), 2551–2651.[1] Link
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. idc-online.com [idc-online.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Biological Activity of Benzyl 4-formylcyclohexylcarbamate Derivatives: A Technical Comparison Guide
Executive Summary: The P1 Pharmacophore in Serine Protease Inhibition[1]
Benzyl 4-formylcyclohexylcarbamate represents a critical scaffold in the design of Urokinase-type Plasminogen Activator (uPA) inhibitors.[1] This molecule serves as a pivotal intermediate and pharmacophore, combining a P1 arginine mimetic (the cyclohexane ring) with a transition-state warhead (the formyl/aldehyde group) and a hydrophobic P2/P3 anchor (the benzyl carbamate).[1]
While often utilized as a precursor to amidine-based inhibitors (e.g., WX-UK1 , Upamostat ), the formyl derivatives themselves exhibit potent, reversible covalent inhibition of serine proteases.[1] This guide analyzes the biological activity of this scaffold, comparing the aldehyde "warhead" variants against their amidine and prodrug counterparts.[1]
Mechanism of Action: Transition State vs. Charge Mimicry[1]
The biological activity of benzyl 4-formylcyclohexylcarbamate derivatives hinges on their ability to interact with the S1 specificity pocket of the uPA active site.[1]
The "Formyl" Warhead (Aldehyde)
Unlike amidine derivatives which rely on electrostatic interactions with Asp189 at the bottom of the S1 pocket, the formyl (aldehyde) group acts as an electrophile.[1] It undergoes a nucleophilic attack by the hydroxyl group of the active site Ser195 , forming a hemiacetal .[1] This structure mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in high-affinity, reversible inhibition.[1]
Structural Logic
-
Cyclohexane Ring: Mimics the steric bulk of the arginine side chain found in natural uPA substrates, but with improved bioavailability compared to highly basic guanidines.[1]
-
Benzyl Carbamate (Cbz): Occupies the hydrophobic S2/S3 sub-sites, providing binding energy and selectivity over related proteases like tPA or thrombin.[1]
-
Formyl Group: The reactive warhead.[1]
Pathway Visualization
The following diagram illustrates the inhibition mechanism and the downstream physiological effects on tumor metastasis.
Caption: Mechanism of uPA inhibition by Benzyl 4-formylcyclohexylcarbamate, blocking the plasminogen activation cascade essential for metastasis.[1]
Comparative Performance Analysis
The following table contrasts the biological activity and physicochemical properties of the Formyl (Aldehyde) derivative against its primary alternatives: the Amidine (active drug, e.g., WX-UK1) and the Hydroxyamidine (prodrug, e.g., WX-671/Mesupron).
Table 1: Comparative Biological Profile[1]
| Feature | Formyl Derivative (Aldehyde) | Amidine Derivative (e.g., WX-UK1) | Hydroxyamidine (Prodrug) |
| Primary Target | uPA (Serine Protease) | uPA (Serine Protease) | Metabolized to Amidine in vivo |
| Binding Mechanism | Covalent Reversible (Hemiacetal) | Non-covalent (Salt Bridge to Asp189) | N/A (Inactive precursor) |
| In Vitro Potency ( | High (< 50 nM typical)* | High (0.4 – 2.5 µM) | Low / Inactive |
| Selectivity (vs. Thrombin) | Moderate | High | N/A |
| Cellular Permeability | High (Lipophilic) | Low (Charged at pH 7.[1]4) | High (Lipophilic) |
| In Vivo Stability | Low (Rapid oxidation to acid) | Moderate (Renal clearance) | High (Oral Bioavailability) |
| Primary Application | In vitro tool / Intermediate | IV Therapeutic / Active Metabolite | Oral Therapeutic Candidate |
*Note: Aldehyde inhibitors often show lower
Experimental Validation Protocols
To validate the biological activity of Benzyl 4-formylcyclohexylcarbamate derivatives, the following self-validating protocols are recommended. These assays distinguish between the reversible covalent mechanism of the aldehyde and the competitive mechanism of amidines.[1]
In Vitro uPA Inhibition Assay (Chromogenic)
Objective: Determine the
Reagents:
-
Enzyme: Human High Molecular Weight uPA (approx. 1 nM final conc).
-
Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.8, 0.1% PEG-8000 (to prevent surface adsorption).
Protocol:
-
Preparation: Dissolve Benzyl 4-formylcyclohexylcarbamate in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).
-
Pre-incubation: Incubate inhibitor with uPA enzyme for 15 minutes at 37°C. Critical Step: Aldehydes require time to establish the hemiacetal equilibrium.[1]
-
Initiation: Add S-2444 substrate (final conc.
level, ~0.3 mM).[1] -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis: Plot
vs. [I].-
Validation Check: For the formyl derivative, extending pre-incubation time to 60 minutes should not significantly shift
if equilibrium is reached quickly, but a "slow-binding" profile suggests tight covalent interaction.[1]
-
Selectivity Profiling (Counter-Screen)
To ensure the activity is specific to uPA and not a general toxic effect of the aldehyde group:
-
Target: Thrombin and tPA (Tissue Plasminogen Activator).
-
Expectation: The benzyl carbamate moiety provides 10-100x selectivity for uPA over tPA.[1] If the formyl derivative inhibits Thrombin equipotently, the cyclohexane scaffold lacks sufficient steric specificity for the uPA S1 pocket.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly sensitive to modifications at the 4-position of the cyclohexane ring.[1]
-
Cis vs. Trans Isomerism: The trans -4-formylcyclohexylcarbamate is generally the active conformer.[1] It allows the formyl group to project into the S1 pocket while the carbamate extends into the S2/S3 sites.[1] The cis isomer often displays significantly reduced potency due to steric clash.[1]
-
Warhead Modification:
-
Aldehyde (-CHO): High potency, poor stability (oxidizes to carboxylic acid).[1]
-
Alcohol (-CH2OH): Inactive (cannot accept nucleophilic attack).[1]
-
Amidine (-C(=NH)NH2): High potency, charged, poor oral bioavailability (basis of WX-UK1).[1]
-
Hydroxyamidine (-C(=NOH)NH2): Prodrug strategy (basis of Mesupron); improved permeability, reduced basicity.[1]
-
References
-
Setyono-Han, B., et al. (2005).[1] Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1.[1] Thrombosis and Haemostasis, 93(04), 779-786.[1] Link
-
Mneimneh, W., et al. (2025).[1] Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors.[1] PMC - NIH.[1] Link
-
Meyer, S. C., et al. (2013).[1] Small-Molecule Inhibition of the uPAR[1][2]·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis.[1] Journal of Medicinal Chemistry. Link
-
Al-Gharabli, S. I., et al. (2006).[1] Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease.[1] ChemBiolDrugDes, 67(1), 1-9.[1] Link
-
PubChem. (2025).[1] Benzyl (4-oxocyclohexyl)carbamate Compound Summary. National Library of Medicine.[1] Link[1]
Sources
Strategic Protection of Cyclohexylamine: A Comparative Technical Guide
Executive Summary: The Steric & Electronic Context
Cyclohexylamine represents a quintessential primary aliphatic amine in medicinal chemistry. Unlike its aromatic counterparts (anilines), it possesses high nucleophilicity (
This guide moves beyond textbook definitions to provide a rigorous, data-backed comparison of the three dominant carbamate architectures—Boc , Cbz , and Fmoc —specifically optimized for the cyclohexyl scaffold.
Strategic Selection Logic
The choice of protecting group must be reverse-engineered from the deprotection conditions required in the final steps of your synthesis. Use the following decision logic to select the optimal group for your workflow.
Figure 1: Decision matrix for selecting amine protecting groups based on downstream chemical sensitivity.
Deep Dive: Comparative Analysis
A. The tert-Butyloxycarbonyl (Boc) Group
Profile: The industry workhorse. Ideal for base-catalyzed downstream chemistry (e.g., Suzuki couplings, alkylations).
-
Stability: Stable to base, nucleophiles, and catalytic hydrogenation.
-
Lability: Cleaved by strong acids (TFA, HCl) or heat (>150°C).
Experimental Protocol: High-Yield Installation on Cyclohexylamine Context: While standard protocols exist, the high nucleophilicity of cyclohexylamine allows for catalyst-free installation in methanol, avoiding the need for aqueous workups associated with Schotten-Baumann conditions.
-
Setup: Dissolve cyclohexylamine (10 mmol, 1.15 mL) in anhydrous MeOH (10 mL).
-
Addition: Add
(11 mmol, 2.4 g) dropwise at 0°C. -
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. Note: Evolution of
gas indicates reaction progress. -
Workup: Concentrate in vacuo. The residue is often pure enough for use (>95%). If necessary, recrystallize from hexanes.
-
Yield Data: Consistently yields 93-98%
-Boc-cyclohexylamine [1, 2].
Deprotection (The "Clean" Method): Avoid TFA if possible to prevent trifluoroacetate salt formation which can complicate purification.
-
Reagent: 4M HCl in Dioxane or MeOH.
-
Procedure: Stir
-Boc amine in 4M HCl/Dioxane for 30 min at RT. Precipitate forms (Hydrochloride salt). Filter and wash with ether.[1][2] Yield: ~99% [1].ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
B. The Benzyloxycarbonyl (Cbz) Group
Profile: The "Orthogonal Anchor."[3] Essential when the synthesis requires both acidic and basic steps before final deprotection.
-
Stability: Stable to TFA (acid) and mild bases.
-
Lability: Cleaved by Hydrogenolysis (
) or strong Lewis Acids ( ).
Experimental Protocol: Schotten-Baumann Optimization Context: Cyclohexylamine's hydrophobicity requires a biphasic system with vigorous stirring to ensure phase transfer efficiency.
-
Setup: Dissolve cyclohexylamine (10 mmol) in THF (15 mL) and 2M aq.
(10 mL).[4] -
Addition: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl) (12 mmol) dropwise.
-
Reaction: Stir vigorously at 0°C
RT for 3 hours. -
Workup: Extract with EtOAc (
mL). Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry overngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> .[1][3][5] -
Yield Data: Typical yields for cyclohexyl systems are 90-95% [3].
Deprotection (Catalytic Hydrogenolysis):
-
Reagent:
(1 atm), 10% Pd/C (10 wt%). -
Procedure: Stir in MeOH at RT for 2-4 hours. Filter through Celite.[6][3][7]
-
Note: For cyclohexyl systems, steric bulk does not significantly impede Pd coordination. Yields are typically quantitative.
C. The Fluorenylmethyloxycarbonyl (Fmoc) Group
Profile: The "Base-Labile" Specialist. Crucial for solid-phase synthesis or when the molecule contains acid-sensitive moieties (e.g., acetals, silyl ethers).
-
Stability: Stable to acid (TFA).
-
Lability: Cleaved by secondary amines (Piperidine, Morpholine).
Experimental Protocol: Handling Solubility Context: Fmoc-Cl is reactive but can lead to dipeptide formation in amino acids. For cyclohexylamine, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred for a cleaner reaction profile.
-
Setup: Dissolve cyclohexylamine (10 mmol) in Acetone/Water (1:1, 20 mL). Add
(20 mmol). -
Addition: Add Fmoc-OSu (11 mmol) as a solid or dissolved in a minimum amount of acetone.
-
Reaction: Stir at RT for 2-4 hours. The product often precipitates.
-
Workup: Evaporate acetone. Acidify aqueous residue to pH 2.[6][1] Extract with EtOAc.[6][1][8]
-
Yield Data: 85-92% . Lower yields compared to Boc/Cbz due to the formation of dibenzofulvene byproducts during workup if not careful [4].
Deprotection:
-
Reagent: 20% Piperidine in DMF.[2]
-
Mechanism:[3][7][9][10][11] E1cb elimination releasing dibenzofulvene.
-
Cleanup: The dibenzofulvene byproduct must be scavenged or removed via chromatography, which can be challenging compared to the volatile byproducts of Boc/Cbz.
Comparative Performance Matrix
The following data is synthesized from experimental comparisons of primary aliphatic amines similar to cyclohexylamine.
| Feature | Boc (tert-Butyl) | Cbz (Benzyl) | Fmoc (Fluorenyl) |
| Installation Yield | 95-99% (Highest) | 90-95% | 85-92% |
| Atom Economy | High (Byproduct: | Moderate | Low (Large fluorenyl group) |
| Acid Stability | Unstable (Cleaves in TFA) | Stable (TFA), Unstable (HBr) | Stable (TFA, HCl) |
| Base Stability | Stable | Stable (Hydrolyzes in strong hot base) | Unstable (Piperidine/DBU) |
| Reductive Stability | Stable | Unstable ( | Stable |
| Cost | Low | Low | High |
| Crystallinity | Moderate | Good | Excellent (Aids purification) |
Advanced Workflow: Orthogonal Strategy
In complex drug synthesis, you may need to protect a secondary amine (e.g., on a piperazine ring attached to the cyclohexyl scaffold) while manipulating the primary cyclohexyl amine.
Scenario: Selective deprotection of a Cbz group in the presence of a Boc group.
Figure 2: Orthogonal deprotection pathways demonstrating the chemical compatibility of Boc and Cbz groups.
Experimental Insight:
When performing hydrogenolysis (Path A) on a cyclohexyl system containing a Boc group, ensure the reaction mixture is not acidic. Trace acid can prematurely cleave the Boc group during the hydrogenation, leading to a "double deprotection" error. Adding a buffer (e.g.,
References
-
Ha, D. et al. (2014). General Method for Selective Mono-Boc Protection of Diamines. SciELO. Link
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.[2] Link
-
BenchChem. (2025).[7] Application Notes and Protocols for N-Cbz Deprotection. BenchChem. Link
-
Organic Chemistry Portal. (2025). Fmoc Amino Protecting Groups Stability and Protocols. Organic Chemistry Portal. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. encompass.eku.edu [encompass.eku.edu]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of the Formyl Group Versus Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Position of the Formyl Group
The reactivity of aldehydes is central to a vast array of chemical transformations, from industrial polymer synthesis to intricate pathways in drug metabolism. At the heart of this class of compounds is the carbonyl group (C=O), but not all aldehydes are created equal. The simplest aldehyde, formaldehyde (methanal), consists of a carbonyl bonded to two hydrogen atoms. Its functional group, -CHO, when referred to generically, is the formyl group.
Formaldehyde's unique structure—devoid of any alkyl or aryl substituents—renders it the most reactive aldehyde.[1] This heightened reactivity stems from a combination of electronic and steric factors that distinguish it starkly from its substituted counterparts like acetaldehyde (ethanal) or benzaldehyde.[2][3] Understanding these differences is critical for controlling reaction selectivity, designing novel synthetic routes, and interpreting biological activity.
Fundamental Drivers of Aldehyde Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Nucleophiles are drawn to this partially positive center, initiating the characteristic nucleophilic addition reaction of carbonyls.[4][5] Two main factors modulate this electrophilicity: electronic effects and steric hindrance.[6][7]
Electronic Effects
The carbonyl carbon's partial positive charge arises from the high electronegativity of the oxygen atom, which polarizes the C=O bond.[7] In formaldehyde, the carbonyl carbon is flanked only by hydrogen atoms, which have a minimal electronic effect.
In contrast, other aldehydes have at least one alkyl or aryl group attached.
-
Alkyl Groups (e.g., in Acetaldehyde, CH₃CHO): Alkyl groups are electron-donating through an inductive effect.[6] They push electron density toward the carbonyl carbon, partially neutralizing its positive charge and making it less electrophilic and thus less reactive toward nucleophiles.[8][9]
-
Aryl Groups (e.g., in Benzaldehyde, C₆H₅CHO): Aromatic rings also act as electron-donating groups through resonance.[10] The delocalization of the pi electrons of the aromatic ring into the carbonyl group reduces the electrophilicity of the carbonyl carbon, making aromatic aldehydes less reactive than their aliphatic counterparts.[11]
Because the formyl group in formaldehyde lacks these electron-donating substituents, its carbonyl carbon is significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack than any other aldehyde.[2]
Steric Effects
Steric hindrance refers to the physical obstruction caused by bulky substituents around a reaction center.[12] The transition state for nucleophilic addition involves the change of the carbonyl carbon's geometry from trigonal planar (sp²) to tetrahedral (sp³).[10]
-
Formaldehyde: With only small hydrogen atoms, the path for a nucleophile to attack the carbonyl carbon is wide open. The transition to a tetrahedral intermediate is unencumbered.[8]
-
Other Aldehydes: As the size of the alkyl or aryl group increases (e.g., from acetaldehyde's methyl group to isobutyraldehyde's isopropyl group), the steric bulk around the carbonyl carbon grows.[13] This bulkiness hinders the approaching nucleophile, raising the activation energy of the reaction and slowing it down.[7][11]
Formaldehyde's minimal steric profile makes it exceptionally accessible to nucleophiles, contributing significantly to its superior reactivity.[3]
Caption: Comparison of factors influencing aldehyde reactivity.
Quantitative Reactivity Comparison
The theoretical principles are borne out by experimental data. The relative rates of reaction for various aldehydes consistently show formaldehyde to be the most reactive. For instance, in derivatization reactions with 2,4-dinitrophenylhydrazine (DNPH), a common method for quantifying carbonyls, the reaction rates follow the clear trend: formaldehyde > acetaldehyde ≫ acetone .[14]
Similarly, studies on the oxidation of aliphatic aldehydes show a decrease in reaction rate as the carbon chain length increases, which is attributable to both increasing electron donation and steric bulk.[13]
| Aldehyde | Key Structural Feature | Relative Reactivity | Primary Reason(s) |
| Formaldehyde | Two H atoms | Highest | Maximum electrophilicity, minimal steric hindrance.[2][3] |
| Acetaldehyde | One methyl group | High | Inductive effect slightly reduces electrophilicity.[6] |
| Propanal | One ethyl group | Medium | Increased inductive effect and steric bulk.[13] |
| Isobutyraldehyde | One isopropyl group | Lower | Significant steric hindrance from branched alkyl group.[13] |
| Benzaldehyde | One phenyl group | Low | Resonance effect reduces electrophilicity significantly.[10][11] |
Experimental Protocol: A Competitive Reactivity Assay
To empirically validate the reactivity differences in a laboratory setting, a competitive reaction is a powerful and self-validating method. In this experiment, two different aldehydes are placed in the same flask and allowed to compete for a limited amount of a common nucleophilic reagent. The ratio of the products formed directly reflects the relative reactivity of the starting aldehydes.
Objective:
To determine the relative reactivity of formaldehyde versus isobutyraldehyde via a competitive reduction with a limited amount of sodium borohydride (NaBH₄).
Materials:
-
Formaldehyde (37% aqueous solution, formalin)
-
Isobutyraldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (as solvent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Step-by-Step Methodology:
-
Preparation of Reactant Solution:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of methanol.
-
Add 1.0 equivalent of formaldehyde (calculate molar amount from the 37% solution).
-
Add 1.0 equivalent of isobutyraldehyde.
-
Stir the solution for 5 minutes to ensure homogeneity.
-
-
Initiation of Competitive Reaction:
-
Prepare a solution of sodium borohydride in methanol (e.g., 0.5 g in 10 mL).
-
Crucially, add only 0.5 equivalents of NaBH₄ dropwise to the aldehyde mixture over 10 minutes. Using a limiting amount of the hydride reagent is essential for the competition.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 15 mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
-
Analysis:
-
Concentrate the filtrate carefully using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS.
-
Identify the peaks corresponding to the reduction products: methanol (from formaldehyde) and 2-methyl-1-propanol (from isobutyraldehyde).
-
Integrate the peak areas to determine the product ratio. A significantly higher ratio of methanol to 2-methyl-1-propanol will confirm the higher reactivity of formaldehyde.
-
Caption: Workflow for the competitive reduction experiment.
Conclusion and Implications
The formyl group in formaldehyde is demonstrably more reactive than the carbonyl group in any other aldehyde due to a potent combination of maximized electrophilicity and minimized steric hindrance.[15] This fundamental principle has profound implications across the chemical sciences.
-
In Organic Synthesis: Formaldehyde's high reactivity makes it a powerful C1 building block but also necessitates careful control of reaction conditions to avoid polymerization or undesired side reactions.[1] When selectivity is required in the presence of other aldehydes, a less reactive formaldehyde equivalent may be necessary.
-
In Drug Development: The reactivity of aldehydes is crucial in their roles as both therapeutic agents and metabolic intermediates. The high reactivity of formaldehyde explains its toxicity, as it can readily react with biological nucleophiles like proteins and DNA. Conversely, less reactive aldehydes can be designed into drug candidates where controlled reaction with a specific biological target is desired.
By understanding the principles outlined in this guide, researchers can better predict and control the outcomes of their reactions, leading to more efficient syntheses and a deeper understanding of chemical and biological systems.
References
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]
-
Quora. (2018). Why is formaldehyde more reactive than any other aldehyde?. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Quora. (2018). Is HCHO the most reactive among other aldehydes?. [Link]
-
Quora. (2015). What is more reactive aldehyde or ketone?. [Link]
-
Wikipedia. Formaldehyde. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
ResearchGate. (Request PDF). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. [Link]
-
KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. [Link]
-
Oreate AI Blog. (2026). Aldehydes vs. Ketones: Unraveling the Reactivity Mystery. [Link]
-
YouTube. (2016). Aldehyde VS Ketone Reactivity. [Link]
-
Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
Sources
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. brainkart.com [brainkart.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. Aldehydes vs. Ketones: Unraveling the Reactivity Mystery - Oreate AI Blog [oreateai.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
stability comparison with and without the benzyl carbamate group
Topic: Technical Deep Dive: Stability Profiling of Benzyl Carbamate (Cbz) Protected Amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Strategic Role of Cbz
In the architecture of complex organic synthesis and peptide chemistry, the Benzyl Carbamate (Cbz or Z) group serves as a critical "masking" agent.[1] Its primary function is to suppress the nucleophilicity and basicity of the nitrogen atom, rendering it inert to electrophilic attack and oxidation.
This guide objectively compares the stability profile of amine substrates with the Cbz group versus those without it (free amines). The data presented highlights the Cbz group's unique orthogonality—stable to acids and bases but labile to catalytic hydrogenolysis—making it indispensable for strategies requiring selective deprotection.
Chemical Basis: The "With vs. Without" Paradigm
To understand the stability conferred by the Cbz group, one must analyze the electronic environment of the nitrogen atom.
Without Cbz (The Free Amine: )
-
Reactivity: The nitrogen lone pair is high in energy (HOMO), making it a potent nucleophile and base.
-
Vulnerabilities:
-
Oxidation: Susceptible to formation of N-oxides or imines under oxidative stress.
-
Acylation/Alkylation: Reacts uncontrollably with electrophiles (acyl chlorides, alkyl halides).
-
Racemization: In
-amino acids, the free amine can facilitate proton abstraction at the -carbon leading to racemization.
-
With Cbz (The Protected Amine: )
-
Stabilization: The carbonyl group of the carbamate delocalizes the nitrogen lone pair (
). This resonance effect significantly lowers the energy of the HOMO. -
Outcome: The nitrogen becomes non-nucleophilic and non-basic. The benzyl group adds steric bulk, further shielding the nitrogen from steric approach.
Comparative Stability Matrix
The following table synthesizes experimental data comparing the stability of Cbz-protected amines against free amines and common alternatives (Boc, Fmoc).
| Stress Condition | With Cbz Group | Without Cbz (Free Amine) | Alternative (Boc) | Alternative (Fmoc) |
| Dilute Acid (e.g., 10% HCl, TFA) | Stable | Forms Salt ( | Labile (Cleaves) | Stable |
| Strong Base (e.g., Piperidine) | Stable | Stable | Stable | Labile (Cleaves) |
| Nucleophiles (e.g., Amines) | Stable | Reacts (Alkylation) | Stable | Labile |
| Oxidizing Agents | Stable | Unstable (Oxidizes) | Stable | Stable |
| Hydrogenolysis ( | Labile (Cleaves) | Stable | Stable | Stable |
| Lewis Acids ( | Stable | Forms Adducts | Labile | Stable |
Detailed Performance Analysis
A. Acid/Base Hydrolytic Stability[3]
-
With Cbz: The Cbz group exhibits remarkable stability in acidic media that would instantly cleave a Boc group. It remains intact in Trifluoroacetic acid (TFA) and dilute HCl. However, it can be cleaved by strong acids like HBr in acetic acid or HF (anhydrous), often used in final peptide deprotection.
-
Implication: You can deprotect a Boc group in the presence of Cbz using TFA, allowing for orthogonal iterative synthesis.
-
-
Without Cbz: The free amine immediately protonates in acid (
), altering solubility and reactivity. In basic conditions, it remains nucleophilic, risking side reactions with esters or activated carboxylic acids.
B. Redox Stability (The Orthogonal Key)
-
With Cbz: The defining feature of Cbz is its cleavage via Catalytic Hydrogenolysis .[2][3] This is a neutral, non-hydrolytic cleavage method.[4]
-
Without Cbz: Free amines are stable to hydrogenolysis but susceptible to oxidation.
C. Thermal Stability
-
With Cbz: Generally stable up to
in neutral solvents. At higher temperatures ( ), thermal decarboxylation may occur. -
Without Cbz: Variable. Low molecular weight amines are volatile; higher molecular weight amines are generally stable but prone to air oxidation at elevated temperatures.
Mechanistic Visualization
Diagram 1: The Hydrogenolysis Deprotection Mechanism
This pathway illustrates the unique cleavage mode of Cbz, which distinguishes it from acid/base labile groups.
Caption: Mechanism of Cbz cleavage via catalytic hydrogenolysis on Palladium surface.
Diagram 2: Stability Decision Logic
Use this logic flow to determine if Cbz is the correct choice for your stability requirements.
Caption: Decision matrix for selecting Cbz based on required environmental stability.
Experimental Protocols
The following protocols are designed to validate the stability and removal of the Cbz group.
Protocol A: Cbz Introduction (Schotten-Baumann Conditions)
Use this to establish the "With Cbz" state.
-
Dissolution: Dissolve the amine (10 mmol) in 4N NaOH (10 mL) and cool to
. -
Addition: Add Benzyl chloroformate (Cbz-Cl, 11 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain
to prevent hydrolysis of Cbz-Cl. -
Monitoring: Stir at
for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (disappearance of free amine). -
Workup: Acidify to pH 2 (if product is carboxylic acid) or extract directly with Ethyl Acetate. Wash with brine, dry over
.
Protocol B: Stability Stress Test (Acid Challenge)
Use this to verify stability against TFA (simulating Boc deprotection conditions).
-
Preparation: Dissolve 50 mg of Cbz-protected substrate in 1 mL of DCM.
-
Challenge: Add 1 mL of Trifluoroacetic Acid (TFA).
-
Incubation: Stir at RT for 4 hours.
-
Analysis: Analyze aliquot by HPLC/MS.
-
Expected Result: >99% recovery of Cbz-substrate. (Boc-analogues would show 0% recovery).
-
Protocol C: Catalytic Hydrogenolysis (Deprotection)
Use this to return to the "Without Cbz" state.
-
Setup: Dissolve Cbz-amine (1 mmol) in Methanol (10 mL). Nitrogen flush the vessel.
-
Catalyst: Add 10 wt% Pd/C (10-20 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Hydrogenation: Replace atmosphere with
(balloon pressure, ~1 atm). -
Reaction: Stir vigorously at RT for 2-12 hours.
-
Filtration: Filter through a Celite pad to remove Pd.[1][5] Rinse with MeOH.[4]
-
Isolation: Concentrate filtrate. Toluene byproduct is removed via azeotrope or vacuum.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft.
-
Greene, T. W., & Wuts, P. G. M. (1999).[6][4][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[4][7]
-
BenchChem. (2025).[1][2][3][8] A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc.
-
Felpin, F.-X., & Fouquet, E. (2010).[6][4][7] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[4][7]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Stability and Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scribd.com [scribd.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
